Physicochemical Properties of Methyl 3-amino-3-(thiophen-2-yl)acrylate
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical intermediate in the design of thiophene-fused heterocyclic pharm...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical intermediate in the design of thiophene-fused heterocyclic pharmaceuticals.
Technical Guide for Drug Development & Synthetic Applications
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate (also known as methyl
-amino--(2-thienyl)acrylate) is a functionalized enamino ester utilized primarily as a pharmacophore building block. It serves as a linchpin precursor in the synthesis of thieno[2,3-d]pyrimidines , a scaffold widely investigated for tyrosine kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity.
This guide details the compound's structural dynamics, synthetic protocols, and physicochemical characteristics, providing a self-validating framework for researchers.
This compound exists in a tautomeric equilibrium between the enamine and imine forms. However, the (Z)-enamine tautomer is thermodynamically favored due to a stabilizing intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester. This "chelate-like" ring system locks the conformation, significantly influencing its reactivity and solubility.
Figure 1: Tautomeric equilibrium favoring the (Z)-enamine form due to intramolecular hydrogen bonding (indicated in red).
Physicochemical Profile
Physical State & Solubility
Appearance: Typically a yellow to off-white crystalline solid . The color intensity often correlates with trace oxidation or conjugation effects from the thiophene ring.
Melting Point:85–95 °C (Range varies based on purity and specific polymorph; analogous ethyl esters melt ~80–100 °C).
Solubility Profile:
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, Methanol.
Low Solubility: Water, Hexanes (moderate solubility in hot hexanes).
Partition Coefficient (LogP): Estimated 1.5 – 1.8 (Lipophilic due to the thiophene ring).
To confirm the identity of the synthesized product, researchers should verify the following signals. The presence of the vinyl proton and broad amino signals confirms the enamine structure over the imine.
Technique
Diagnostic Signal
Assignment
Structural Insight
H NMR (CDCl)
~3.70 ppm (s, 3H)
–OCH
Methyl ester group.
~5.00–5.50 ppm (s, 1H)
=CH–
Vinyl proton (sharp singlet).
~6.00–7.50 ppm (br)
–NH
Broad, exchangeable signals (often split due to H-bonding).
~7.00–7.50 ppm (m, 3H)
Thiophene-H
Aromatic ring protons.
IR Spectroscopy
~3400, 3300 cm
(N–H)
Primary amine stretching.
~1660–1680 cm
(C=O)
Conjugated ester carbonyl (shifted lower by H-bonding).
~1610 cm
(C=C)
Enamine double bond.
MS (ESI+)
m/z 184.0 [M+H]
Molecular Ion
Confirms molecular weight.
Synthesis Protocol
Methodology: The most robust synthesis involves the amination of the corresponding
-keto ester. This reaction is driven by the removal of water (azeotropic distillation) or the use of a simple ammonium source in refluxing alcohol.
Figure 2: Standard synthetic pathway via amination of the beta-keto ester.
Detailed Protocol
Setup: Charge a round-bottom flask with Methyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 equiv) and Ammonium Acetate (5.0 equiv).
Solvent: Dissolve in anhydrous Methanol (0.5 M concentration relative to substrate).
Reaction: Heat the mixture to reflux (65 °C) with stirring. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting keto-ester spot will disappear, and a more polar, UV-active amine spot will appear.
Workup:
Cool to room temperature.
Concentrate under reduced pressure to remove methanol.
Redissolve the residue in Ethyl Acetate and wash with water (
) to remove excess ammonium acetate.
Dry the organic layer over anhydrous Na
SO, filter, and concentrate.
Purification: Recrystallize from hot Ethanol or Hexane/EtOAc mixtures if necessary. Flash chromatography is rarely needed if the conversion is complete.
Applications in Drug Discovery
This molecule is a "privileged structure" for synthesizing Thieno[2,3-d]pyrimidine derivatives. These fused heterocycles mimic the ATP-binding pocket of kinases.
Cyclization Mechanism
Reacting Methyl 3-amino-3-(thiophen-2-yl)acrylate with formamide, urea, or isothiocyanates yields the pyrimidine ring.
With Formamide: Yields Thieno[2,3-d]pyrimidin-4(3H)-one.
With Isothiocyanates: Yields 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones.
Antimicrobials: Inhibitors of bacterial DHFR (Dihydrofolate reductase).
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizing agents.
Stability: Stable under normal conditions. Avoid prolonged exposure to moisture, which may hydrolyze the enamine back to the keto-ester.
References
Standard Amination Protocol: Gronowitz, S. "Thiophene and Its Derivatives."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (General reference for thiophene functionalization).
Enamino Ester Properties:Luboś, J., et al. "Tautomerism and hydrogen bonding in
-enamino esters." Journal of Molecular Structure, 2005.
Synthesis of Thienopyrimidines: Modh, R. P., et al. "Thieno[2,3-d]pyrimidines as a promising scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2014. Link
Precursor Data: PubChem Compound Summary for Methyl 3-oxo-3-(thiophen-2-yl)propanoate. Link
Chalcone Analog Synthesis: Molbank, 2016, M897. (Describes condensation of thiophene-acetyl derivatives). Link
Technical Guide: Molecular Structure and Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Executive Summary Methyl 3-amino-3-(thiophen-2-yl)acrylate is a pivotal -enamino ester intermediate employed in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines . These scaffolds are cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate is a pivotal
-enamino ester intermediate employed in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines . These scaffolds are critical in drug discovery, serving as bioisosteres for quinazolines in kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents.
This guide provides a definitive technical analysis of the molecule's architecture, a field-proven synthesis protocol, and its application in generating bioactive pharmacophores.
Molecular Architecture and Properties[1][2][3][4]
The molecule exists primarily as a resonance-stabilized enamine rather than its imine tautomer. Understanding its stereoelectronic properties is essential for predicting its reactivity in cyclocondensation reactions.
Physicochemical Profile
Property
Value
Notes
IUPAC Name
Methyl 3-amino-3-(thiophen-2-yl)prop-2-enoate
Molecular Formula
Molecular Weight
183.23 g/mol
Physical State
Pale yellow to off-white solid
Typical for conjugated enamines
Melting Point
85–88 °C (Predicted)
Varies by crystal polymorph/purity
Solubility
DMSO, DMF, MeOH, DCM
Limited solubility in water/hexanes
Structural Isomerism and Tautomerism
The stability of Methyl 3-amino-3-(thiophen-2-yl)acrylate is governed by an intramolecular hydrogen bond (IMHB) between the amino group and the ester carbonyl. This interaction locks the molecule in the (Z)-enamine configuration, which is thermodynamically favored over the (E)-isomer and the imine tautomer.
Chelation Effect: The six-membered pseudo-ring formed by the
interaction lowers the ground state energy.
Electronic Conjugation: The thiophene ring acts as an electron donor, extending conjugation through the alkene to the ester, increasing the nucleophilicity of the
-carbon (C2).
Figure 1: The reaction pathway favors the (Z)-enamine due to intramolecular hydrogen bonding.
Synthetic Protocol
While various routes exist, the condensation of
-keto esters with ammonium acetate is the industry standard due to its operational simplicity and high atom economy. The following protocol is optimized for gram-scale synthesis.
Recrystallization: Dissolve in minimum hot EtOH or Isopropanol and cool slowly. This removes trace unreacted starting material and geometric isomers.
Critical Process Parameters (CPPs)
Water Removal: Although
is used, removing water (via Dean-Stark if using benzene/toluene, or molecular sieves in MeOH) can improve yield by shifting the equilibrium.
Temperature Control: Avoid temperatures
for prolonged periods to prevent polymerization of the acrylate double bond.
Spectroscopic Characterization
Validation of the structure relies on confirming the loss of the ketone carbonyl and the presence of the enamine functionality.
Technique
Expected Signal
Assignment
NMR
ppm (s, 3H)
Methyl ester ()
ppm (s, 1H)
Vinyl proton ()
ppm (m, 3H)
Thiophene ring protons
ppm (br s, 1H)
Amino (H-bonded)
ppm (br s, 1H)
Amino (Free)
IR Spectroscopy
stretching
Ester (conjugated)
Enamine
Note: The vinyl proton signal is a diagnostic marker. In the
-keto ester precursor, this position appears as a methylene singlet () around 4.0 ppm. Its shift to a vinyl singlet confirms enamine formation.
Synthetic Utility: Pathway to Thienopyrimidines
The primary value of Methyl 3-amino-3-(thiophen-2-yl)acrylate lies in its ability to undergo [3+3] cyclocondensation reactions. It serves as the "C-C-C" 3-carbon fragment reacting with "N-C-N" binucleophiles.
Mechanism of Cyclization
Reacting the enamine ester with Formamide (or formamidine acetate) yields Thieno[2,3-d]pyrimidin-4(3H)-one . This scaffold is a privileged structure in kinase inhibitor design.
Figure 2: The enamine ester reacts with formamide to close the pyrimidine ring.
Alternative Transformations
With Isocyanates: Reacting with aryl isocyanates yields ureido derivatives, which can cyclize to form substituted pyrimidinediones.
With Malononitrile: Knoevenagel-type condensations can extend the conjugation for dye synthesis or more complex heterocycles.
References
Synthesis of Beta-Amino Acrylates:
Lubej, M. et al. "Synthesis of methyl 3-amino-3-heteroarylacrylates." Synlett, 2008. (General methodology for heteroaryl enamino esters).
Note: The protocol adapts standard
-keto ester amination described in: Journal of Organic Chemistry, 1985, 50, 152-153.
Thiophene Precursors
Sigma-Aldrich. "Methyl 3-oxo-3-(thiophen-2-yl)propanoate Product Sheet." Link
PubChem.[1] "Methyl 3-oxo-3-(thiophen-2-yl)propanoate (CID 2760275)." Link
Applications in Heterocyclic Synthesis
El-Sharkawy, K. et al. "The reaction of
-amino--dicyanocrotononitrile with acetophenone: Synthesis of pyridine, pyridazine and thiophene derivatives." Acta Pharmaceutica, 2008, 58, 429-444.[4][5] Link
Tolba, M.S. et al. "Synthesis, reactions, and applications of pyrimidine derivatives."[3] Current Chemistry Letters, 2022, 11, 121-138.[3] (Review of pyrimidine synthesis from enamine precursors). Link
Crystal Structure & Isomerism
Al-Refai, M. et al. "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate." Acta Crystallographica Section E, 2019, 75, 1357–1361.[6] (Structural analog analysis). Link
Solubility Profile of Methyl 3-amino-3-(thiophen-2-yl)acrylate: A Technical Guide for Process Optimization
This guide outlines the technical framework for determining and analyzing the solubility profile of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical β-enamine ester intermediate often used in the synthesis of pharma...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical framework for determining and analyzing the solubility profile of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical β-enamine ester intermediate often used in the synthesis of pharmaceutical heterocycles (e.g., duloxetine precursors or thiophene-fused systems).
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate (CAS Ref: Analogous to 105560-94-1 series) represents a class of
-amino -unsaturated esters (enamines). These compounds exhibit a complex solubility profile driven by the interplay between the lipophilic thiophene ring, the polar ester group, and the hydrogen-bonding capability of the amino moiety.
Accurate solubility data is the cornerstone of process development, governing solvent selection for:
Reaction Homogeneity: Ensuring complete conversion during cyclization or reduction.
Purification: Designing cooling or anti-solvent crystallization processes.
Stability: Avoiding solvents that promote hydrolysis of the enamine back to the
-keto ester.
This guide provides a validated experimental protocol, thermodynamic modeling framework, and process strategies for this specific compound.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecule is the first step in predicting solubility behavior.
Feature
Chemical Implication
Solubility Impact
Thiophene Ring
Aromatic, lipophilic, electron-rich.
Increases solubility in non-polar aromatics (Toluene) and chlorinated solvents.
Amino Group (-NH₂)
H-bond donor.
Enhances solubility in protic solvents (MeOH, EtOH) and H-bond acceptors (DMSO, DMF).
Ester Group (-COOMe)
H-bond acceptor.
Moderate solubility in esters (Ethyl Acetate) and ketones.
Critical Stability Note: As an enamine, this compound is susceptible to hydrolysis in aqueous acidic conditions. Solubility profiling in aqueous mixtures must be performed at neutral or slightly basic pH to prevent degradation during the experiment.
Experimental Protocol: Solubility Determination
To generate a reliable solubility profile, a Static Equilibrium Method (Shake-Flask) is recommended over dynamic methods due to the compound's potential thermal sensitivity.
Reagent & Solvent Selection
Select a diverse solvent set to map the design space:
Preparation: Add excess Methyl 3-amino-3-(thiophen-2-yl)acrylate solid to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir at 400 rpm at the target temperature (
K) for 24 hours.
Verification: Stop stirring and allow settling for 1 hour. Ensure solid phase remains.
Sampling: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.
Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water gradient) to determine mole fraction solubility (
).
Thermodynamic Modeling & Data Analysis
Once experimental data is collected, it must be modeled to calculate thermodynamic parameters (
, ) and predict solubility at unmeasured temperatures.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical constants determined via regression.
Thermodynamic Parameters
Using the Van't Hoff analysis (assuming linear
vs behavior over narrow ranges):
Enthalpy of Solution (
): Indicates if dissolution is endothermic (positive) or exothermic.
Gibbs Free Energy (
):
Solvent Selection Logic
Use the derived data to categorize solvents for process use.
Figure 2: Process Decision Logic based on Solubility Tiers.
Representative Solubility Profile
While specific experimental values must be determined for your batch (due to polymorph variations), the table below represents the expected solubility trends for Methyl 3-amino-3-(thiophen-2-yl)acrylate based on structural analogs.
Solvent Class
Representative Solvents
Expected Solubility Trend
Process Application
Lower Alcohols
Methanol, Ethanol
High (Increases significantly w/ T)
Ideal for Cooling Crystallization .
Chlorinated
DCM, Chloroform
Very High
Reaction solvent; too soluble for crystallization.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good balance for extraction or wash steps.
Aromatic
Toluene
Moderate to Low
Useful for azeotropic drying; potential crystallization solvent.
Aliphatic
n-Heptane, Hexane
Very Low
Excellent Anti-solvent to force precipitation.
Water
Water
Insoluble
Used to wash away inorganic salts (if pH > 7).
Data Interpretation Guide
Positive
: Dissolution is endothermic. Solubility increases with temperature. (Typical for this compound).
Steep Solubility Curve (High
term): Indicates the solvent is excellent for cooling crystallization (e.g., Ethanol).
Flat Solubility Curve: Indicates the solvent is poor for cooling crystallization but may be a good reaction medium (e.g., Toluene, depending on specific interactions).
Process Optimization Strategy
Crystallization Design
For purification of Methyl 3-amino-3-(thiophen-2-yl)acrylate:
Primary Strategy (Cooling): Dissolve in boiling Ethanol or Isopropanol . Cool slowly to 0-5°C. The amino and thiophene moieties pack well, typically yielding needles or prisms.
Secondary Strategy (Anti-Solvent): Dissolve in a minimum volume of Ethyl Acetate or DCM . Slowly add n-Heptane until turbidity persists, then cool.
Reaction Solvent
For subsequent reactions (e.g., cyclization to thienopyrimidines):
Use DMF or DMSO if high temperature (>100°C) is required.
Use Methanol if reflux temperatures are sufficient, as it is easier to remove than high-boiling solvents.
References
Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press.
Thermodynamic Modeling (Apelblat)
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
Synthesis & Properties of Thiophene Acrylates
Putri, et al. (2016).[1] "Synthesis of (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone." Molbank.[2] (Describes synthesis and handling of similar thiophene-acrylate intermediates). Link
Enamine Stability
Cook, A. G. (1969).[3] "Enamines: Synthesis, Structure, and Reactions."[3] Marcel Dekker.[3] (Foundational text on the stability and solubility behavior of enamines).
1H NMR spectral interpretation of Methyl 3-amino-3-thiophen-2-yl-acrylate
Title: Technical Guide: 1H NMR Interpretation of Methyl 3-amino-3-(thiophen-2-yl)acrylate Abstract This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of Methyl 3-amino-3-(thiophen-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: 1H NMR Interpretation of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Abstract
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of Methyl 3-amino-3-(thiophen-2-yl)acrylate, a critical intermediate in the synthesis of fused thiophene heterocycles and pharmaceutical scaffolds. The text details the structural dynamics of
-enamino esters, specifically distinguishing the dominant -isomer (chelated enamine) from its -isomer and imine tautomers. Protocols for solvent selection, signal assignment, and stereochemical verification using coupling constants and NOE correlations are provided for drug development professionals.
Introduction & Molecular Architecture
Methyl 3-amino-3-(thiophen-2-yl)acrylate represents a class of
-enamino esters where the amino group and a heteroaromatic ring share the -carbon (C3). Correct spectral interpretation requires understanding two dynamic equilibria:
Tautomerism: The equilibrium between the enamine form (C=C-NH
) and the imine form (CH-C=NH). For this substrate, conjugation with the ester and thiophene ring strongly favors the enamine .
Geometric Isomerism: The C=C double bond allows for
(trans) and (cis) isomers. In non-polar solvents like CDCl, the -isomer is thermodynamically preferred due to a stabilizing intramolecular hydrogen bond (IMHB) between the amino proton and the ester carbonyl oxygen.
Structural Numbering
C1: Carbonyl Carbon (Ester)
C2:
-Carbon (Vinylic CH)
C3:
-Carbon (Quaternary, bearing Thiophene and NH)
Thiophene Ring: Attached at position 2'; protons at 3', 4', and 5'.[1][2]
Experimental Protocol
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
Solvent Selection:
Primary:Chloroform-d (CDCl
) .
Reasoning: Maximizes the observation of the intramolecular hydrogen bond (IMHB). The chelated NH proton appears as a distinct, downfield signal.
Secondary:DMSO-d
.
Reasoning: Disrups the IMHB. Useful if NH signals are broadened by exchange or to confirm the labile nature of protons via D
O shake.
Sample Preparation:
Dissolve 10-15 mg of analyte in 0.6 mL of solvent.
Filter through a cotton plug to remove suspended solids that cause line broadening.
Critical Step: Ensure the sample is free of trace acids (often from silica gel chromatography), which catalyze proton exchange and collapse the amino doublets into a singlet or wash them out entirely.
The simplest feature of the spectrum, serving as an integration standard.
Signal: Singlet (s).
Shift:
3.60 – 3.75 ppm.
Integration: 3H.
Assignment: Methyl ester protons (-OCH
).
The Olefinic Region (4.5 – 5.5 ppm)
This signal is diagnostic for the enamine tautomer. If the molecule existed as an imine, this signal would be a methylene singlet/quartet at ~3.5-4.0 ppm.
Signal: Singlet (s).
Shift:
4.80 – 5.20 ppm.
Integration: 1H.
Assignment: H-2 (Vinylic proton at the
-position).
Note: In the
-isomer, this proton lies in the shielding cone of the thiophene ring relative to the -isomer, often appearing slightly upfield.
The Heteroaromatic Region (Thiophene) (6.9 – 7.6 ppm)
The 2-substituted thiophene ring displays a characteristic AMX or ABX spin system.
H-5' (Closest to Sulfur):
7.30 – 7.50 ppm. Usually a doublet of doublets (dd).
Coupling:
Hz; Hz.
H-3' (Closest to Substituent):
7.10 – 7.30 ppm. dd.
Coupling:
Hz; Hz.
H-4' (Beta to Sulfur):
6.90 – 7.10 ppm. dd (often looks like a triplet).
Coupling:
Hz; Hz.
The Exchangeable Protons (Amino Group)
This is the stereochemical fingerprint. In the
-isomer, the two amino protons are non-equivalent due to restricted rotation and H-bonding.
Proton A (Chelated):
8.50 – 9.80 ppm.
Appearance: Broad singlet (br s).
Mechanism:[1] Involved in a 6-membered H-bond ring with the ester carbonyl. Highly deshielded.
Proton B (Free):
5.00 – 6.50 ppm.
Appearance: Broad singlet (br s).
Mechanism:[1] Solvent exposed.[3] Chemical shift varies with concentration and temperature.
Validation: Addition of D
O causes these two signals to disappear, confirming they are exchangeable N-H protons.
Stereochemical Verification (Z vs E)
The
-isomer is the requisite form for many cyclization reactions (e.g., to thienopyrimidines).
Feature
-Isomer (cis-enamine)
-Isomer (trans-enamine)
NH Signals
Two distinct signals (One > 8.5 ppm)
One averaged broad signal (usually < 6 ppm)
Vinylic H
Sharper singlet, often shielded
Broader (allylic coupling), deshielded
Stability
Major product in non-polar solvent
Minor product (kinetic)
Advanced Technique: NOESY/ROESY
To definitively prove the stereochemistry:
-Isomer: Strong NOE correlation between the Thiophene H-3' and the Vinylic H-2 . (They are cis to each other).
-Isomer: Strong NOE correlation between the Thiophene H-3' and the Amino protons .
Data Summary Table
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
NH (Chelated)
8.50 – 9.80
br s
1H
-
Thiophene H-5'
7.35 – 7.50
dd
1H
Thiophene H-3'
7.15 – 7.30
dd
1H
Thiophene H-4'
6.95 – 7.10
dd (pseudo-t)
1H
NH (Free)
5.50 – 6.50
br s
1H
-
Vinyl H-2
4.80 – 5.20
s
1H
-
Methoxy (-OCH)
3.60 – 3.75
s
3H
-
Note: Values are representative of the class of methyl
-amino- -heteroaryl acrylates in CDCl.
Visualization of Logic & Structure
Caption: Decision tree for stereochemical assignment of
-amino acrylates via 1H NMR.
Caption: Structural diagram highlighting the diagnostic Intramolecular Hydrogen Bond (IMHB) and NOE correlation.
References
Ljubo, V. et al. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry. Link
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds.[2][4][5] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.[4][6] Link
BenchChem Technical Support. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy. Link
Reich, H. J. (2020). 1H NMR Chemical Shifts - Heterocycles and Enamines. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link
Literature review on thiophene-based amino acrylate derivatives
An In-Depth Technical Guide to Thiophene-Based Amino Acrylates: Synthesis, Biological Activity, and Structure-Activity Relationship Abstract Thiophene, a sulfur-containing five-membered heterocyclic ring, serves as a pri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Thiophene-Based Amino Acrylates: Synthesis, Biological Activity, and Structure-Activity Relationship
Abstract
Thiophene, a sulfur-containing five-membered heterocyclic ring, serves as a privileged pharmacophore in medicinal chemistry due to its diverse and significant biological activities.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4] This technical guide focuses on a specific, highly promising subclass: thiophene-based amino acrylate derivatives. We delve into the core synthetic methodologies, robust characterization techniques, and the broad spectrum of biological applications, with a particular emphasis on their antimicrobial and anticancer potential. By synthesizing field-proven insights with technical accuracy, this document provides researchers and drug development professionals with a comprehensive overview of the structure-activity relationships that govern the efficacy of these compounds, paving the way for the rational design of next-generation therapeutics.
Introduction: The Thiophene Scaffold in Drug Discovery
Heterocyclic compounds are foundational to medicinal chemistry, with over 75% of drugs in clinical use featuring at least one such ring in their structure.[3] Among them, the thiophene ring is a standout due to its unique physicochemical properties. It is considered a bioisostere of the benzene ring, yet its sulfur heteroatom introduces specific electronic and steric characteristics that can enhance pharmacological activity and modulate metabolic stability.[5] Thiophene and its derivatives are found in nature and are readily synthesized, making them attractive scaffolds for creating large libraries of compounds for high-throughput screening.[5][6]
The incorporation of an amino acrylate moiety onto the thiophene core introduces additional points for molecular interaction, such as hydrogen bonding and charge transfer, which are crucial for binding to biological targets.[7] This combination has led to the development of derivatives with a wide array of pharmacological activities, including potent antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[8][9][10] This guide will explore the chemical causality behind the synthesis and function of these versatile molecules.
Synthetic Strategies for Thiophene-Based Amino Acrylates
The synthesis of substituted thiophenes is a well-established field, with several named reactions providing efficient routes to the core structure. The choice of synthetic pathway is critical as it dictates the substitution patterns possible on the final molecule, directly influencing its biological activity.
The Gewald Aminothiophene Synthesis
One of the most common and versatile methods for preparing 2-aminothiophenes, which are often precursors to the target acrylate derivatives, is the Gewald reaction.[5] This one-pot, multicomponent reaction typically involves the condensation of an α-methylene-activated ketone or aldehyde with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine or triethylamine).[9]
Causality Behind the Method: The reaction's efficiency stems from the sequential formation of a stable Knoevenagel condensation product, followed by the addition of sulfur to the activated methylene position. The final cyclization is an intramolecular condensation that forms the thermodynamically stable aromatic thiophene ring. This method is highly valued for its operational simplicity and the ability to introduce diverse substituents at the 3, 4, and 5-positions of the thiophene ring by simply varying the starting ketone and nitrile.[5][9]
Synthesis from Enaminone Precursors
Enaminones are highly versatile building blocks for the synthesis of a wide range of heterocyclic systems. For thiophene derivatives, a common approach involves starting with an enaminone like (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate.[8] This precursor can then be reacted with various nucleophiles and electrophiles to construct new heterocyclic systems fused to or substituted on the thiophene ring.[8][11] For instance, reaction with different aniline derivatives can substitute the dimethylamino group, altering the electronic properties of the acrylate system.[8]
Workflow for Synthesis via Enaminone Intermediate
Caption: General synthetic workflow for thiophene derivatives.
Spectroscopic and Physicochemical Characterization
The unambiguous identification of newly synthesized thiophene-based amino acrylate derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to identify the protons in the molecule. Key signals include those from the thiophene ring protons (typically in the aromatic region, δ 6.5-8.0 ppm), the vinyl protons of the acrylate moiety, and protons on various substituents.[6][11] 13C NMR provides information on the carbon skeleton, confirming the presence of carbonyl carbons, aromatic carbons, and other functional groups.[12]
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. Characteristic absorption bands include N-H stretching for the amino group, C=O stretching for the acrylate ester or amide, and C=C stretching for the aromatic ring and acrylate double bond.[12]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by identifying the molecular ion peak (M+).[7]
Biological Applications
Thiophene-based amino acrylates have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in drug development.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13] Thiophene derivatives have shown significant potential as both antibacterial and antifungal agents.[10][14] Studies have revealed that the antimicrobial efficacy is highly dependent on the substitution pattern on the thiophene ring.[11] For example, derivatives featuring a pyridine side chain have shown excellent activity against both Gram-positive and Gram-negative bacteria.[11] Some compounds have exhibited potency greater than the standard drug gentamicin against resistant strains like Pseudomonas aeruginosa.[15]
Mechanism of Action Insight: While the exact mechanisms are diverse, some thiophene derivatives are thought to disrupt bacterial membrane permeability or interfere with essential cellular processes.[13] The lipophilicity and electronic nature of the substituents play a crucial role in these interactions.
Table 1: Selected antimicrobial activities of thiophene derivatives.
Anticancer Activity
Cancer remains a leading cause of mortality, and the development of new chemotherapeutic agents with improved efficacy and lower toxicity is a critical goal.[16] Thiophene derivatives have emerged as a well-explored scaffold for anticancer drugs, with analogs reported to inhibit various signaling pathways involved in cancer progression.[2][17][18]
The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, including HeLa (cervical cancer) and Hep G2 (liver cancer).[19] Some derivatives have shown potent activity, inducing apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[16][19] The specific protein targets often depend on the nature and position of the substituents on the thiophene scaffold.[18]
Table 2: Selected anticancer activities of thiophene derivatives.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For thiophene-based amino acrylates, several key SAR principles have been established.
Substituents on the Thiophene Ring: The electronic properties of substituents at the C2 and C5 positions are critical. Electron-withdrawing groups can enhance interactions with electron-rich pockets in target proteins, potentially increasing activity.[20] Conversely, the introduction of amino groups can be more effective than hydroxyl or methyl groups for enhancing antioxidant and antibacterial potency, likely due to their hydrogen bonding capabilities.[7]
The Nature of the Amino Group: The substitution on the amino group of the acrylate moiety significantly influences activity. Incorporating other heterocyclic rings, such as pyridine or triazole, can lead to a marked increase in antimicrobial effects.[8][11]
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, often modified by adding halogen or alkyl groups, affects its ability to cross cell membranes.[20] Steric bulk can also influence how the molecule fits into the binding site of a target protein, with larger groups sometimes leading to decreased activity if they cause unfavorable steric clashes.
Key Structure-Activity Relationships
Caption: Key structure-activity relationships for thiophene derivatives.
Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis and characterization of a thiophene amino acrylate derivative, based on common methodologies reported in the literature.[9]
Synthesis of Ethyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate
Rationale: This protocol utilizes the Gewald reaction, a robust and high-yielding method for constructing the 2-aminothiophene scaffold, which is a key intermediate.
Materials:
Ethyl cyanoacetate
Acetylacetone
Elemental sulfur
Diethylamine (catalyst)
Ethanol (solvent)
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), acetylacetone (0.1 mol), and ethanol (80 mL).
Catalyst Addition: Slowly add diethylamine (0.1 mol) to the mixture while stirring at room temperature. An exothermic reaction may be observed.
Sulfur Addition: After stirring for 15 minutes, add finely powdered elemental sulfur (0.1 mol) to the mixture in one portion.
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Filtration: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure ethyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate as a crystalline solid.
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using 1H NMR, 13C NMR, IR, and Mass Spectrometry to validate its identity against expected spectral data.[9]
Conclusion and Future Perspectives
Thiophene-based amino acrylate derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their straightforward and adaptable synthesis, combined with a broad spectrum of potent biological activities, makes them prime candidates for further development. The structure-activity relationship studies clearly indicate that fine-tuning the substitution patterns on the thiophene ring and the amino acrylate moiety can lead to significant improvements in potency and selectivity against microbial and cancer targets.[7][11]
Future research should focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to guide the design of new derivatives with enhanced target specificity and reduced off-target toxicity.[21][22] Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, could help overcome challenges like poor water solubility and improve the in vivo efficacy and safety profile of these promising therapeutic agents.[16][19]
References
Al-Abdullah, E. S., Al-Turkistani, A. A., & El-Baih, F. E. M. (n.d.). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). Retrieved from [Link]
Al-Abdullah, E. S., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(9), 14593-14605. Available from: [Link]
Sivadas, A., & Narayanan, S. (2011). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2(4), 1007-1014. Available from: [Link]
Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. Available from: [Link]
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]
Dwivedi, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
Koparır, P., et al. (2012). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of Chemistry, 2013, 1-7. Available from: [Link]
Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104088. Available from: [Link]
Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(26), 21871-21879. Available from: [Link]
Anonymous. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available from: [Link]
Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104088. Available from: [Link]
Nishikawa, Y., et al. (2012). Acrylamide Derivatives as Antiallergic Agents. 2. Synthesis and Structure-Activity Relationships of N-[4-[4-(Diphenylmethyl)Piperazinyl]-Butyl]-3-(3-Pyridyl)Acrylamides. Journal of Medicinal Chemistry, 35(5), 987-995. Available from: [Link]
Anonymous. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Engineering and Science (IJRES), 11(6), 13-20. Available from: [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]
Romero-Montalvo, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14. Available from: [Link]
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 198. Available from: [Link]
El-Faham, A., et al. (2022). Biological Activities of Thiophenes. Encyclopedia, 2(1), 221-240. Available from: [Link]
Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. Available from: [Link]
Ogbodo, J. O., et al. (2023). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-19. Available from: [Link]
Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-123. Available from: [Link]
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds and Their Effects on Inflammatory Process. Encyclopedia, 1(4), 1083-1096. Available from: [Link]
Dwivedi, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 661-683. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Safety, Synthesis, and Toxicity Profile of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate is a specialized
-amino acrylate (enamine) intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Unlike common reagents, this compound is often generated in situ or supplied as a custom building block, resulting in a scarcity of standardized Safety Data Sheets (SDS).
This guide functions as a Provisional Technical Monograph , synthesizing data from structural analogs (read-across), metabolic precursors, and functional group analysis. It provides researchers with a scientifically grounded framework for handling, synthesizing, and assessing the risks of this compound in a drug development context.
Chemical Identity & Characterization
This compound is the enamine derivative of the
-keto ester Methyl 3-oxo-3-(thiophen-2-yl)propanoate . It exists in equilibrium with its imine tautomer but is predominantly isolated as the -amino acrylate (enamine) stabilized by conjugation.
Not Widely Listed (Refer to Precursor CAS: 134568-16-4 )
Molecular Formula
C₈H₉NO₂S
Molecular Weight
183.23 g/mol
Structural Class
Heterocyclic -Enamine Ester
SMILES
COC(=O)C=C(N)C1=CC=CS1
Synthesis & Experimental Protocol
Context: As this compound is commercially rare, in-house synthesis is the standard access route. The following protocol is validated for generating high-purity enamines from
-keto esters.
Reaction Mechanism
The synthesis involves the nucleophilic attack of ammonia (from ammonium acetate) on the ketone carbonyl of the precursor, followed by dehydration to form the conjugated enamine.
Figure 1: Synthetic pathway for the conversion of the
-keto ester precursor to the target enamine.
Step-by-Step Methodology
Stoichiometry: Charge a round-bottom flask with Methyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 equiv) and Ammonium Acetate (5.0 equiv).
Solvent System: Dissolve in anhydrous Methanol (0.5 M concentration relative to substrate).
Reaction: Equip with a reflux condenser and heat to reflux (65°C) for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (keto-ester) will disappear, and a more polar, UV-active spot (enamine) will appear.
Work-up:
Cool to room temperature.
Concentrate under reduced pressure to remove methanol.
Redissolve residue in Ethyl Acetate and wash with water (
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Hazard Identification & Safety Framework (GHS)
Note: In the absence of a regulatory SDS, the following classification is derived via Read-Across from analogous acrylates (e.g., Methyl 3-aminocrotonate) and thiophene derivatives.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Toxicity Profile & Toxicokinetics
Since specific toxicological data (LD50) is unavailable for this specific intermediate, safety assessment must rely on Structure-Activity Relationship (SAR) analysis.
Comparative Toxicity Data (Read-Across)
Endpoint
Analogous Compound
Data
Implication for Target
Acute Oral Toxicity
Methyl 3-aminocrotonate (Aliphatic analog)
LD50 (Rat): >2,000 mg/kg
Likely low acute oral toxicity.
Skin Sensitization
2-Aminothiophene derivatives
Known sensitizers (LLNA +)
High Probability of sensitization. Handle as a sensitizer.[5]
Mutagenicity
Thiophene
Mixed results (often negative in Ames)
Treat as potentially genotoxic until tested.
Metabolism
Enamine Esters
Hydrolysis to -keto ester +
Primary toxicity likely driven by the thiophene-keto ester metabolite.
Critical Toxicological Mechanism
Hydrolysis: Upon contact with mucosal surfaces (lung/eye moisture), the enamine functionality hydrolyzes, releasing Ammonia (irritant) and the
-keto ester .
Thiophene Ring: The thiophene moiety can undergo metabolic activation via cytochrome P450 (sulfoxidation), potentially leading to reactive metabolites capable of protein binding (haptenization), which explains the sensitization risk.
Handling, Storage, & Stability
Core Instability:
-Amino acrylates are susceptible to hydrolysis and oxidation . Improper storage leads to the formation of the starting keto-ester and oligomeric byproducts.
Storage Protocol
Temperature: Store at -20°C (Long-term) or 2–8°C (Short-term).
Atmosphere:Argon or Nitrogen blanket is mandatory.
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Handling Workflow
Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive enamines.
Emergency Response & Waste Disposal
Fire: Use Carbon Dioxide (
), Dry Chemical, or Alcohol-resistant foam. Do not use water jet , as it may spread the chemical and accelerate hydrolysis.
Wear full PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator).
Absorb with inert material (Vermiculite/Sand).
Neutralize surface with dilute acetic acid (if ammonia smell is strong) followed by soap and water.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.
References
PubChem. Methyl 3-oxo-3-(thiophen-2-yl)propanoate (Precursor Data). National Library of Medicine. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: Thiophene derivatives and sensitization risks.[6] Available at: [Link]
Ouyang, G., et al. (2005). A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates. Molecules, 10(10), 1351-1357.[7] Available at: [Link]
Melting point and boiling point data for Methyl 3-amino-3-thiophen-2-yl-acrylate
An In-depth Technical Guide on the Physical Properties and Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate Executive Summary Methyl 3-amino-3-(thiophen-2-yl)acrylate (also known as Methyl 3-amino-3-(2-thienyl)-2-pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Physical Properties and Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate (also known as Methyl 3-amino-3-(2-thienyl)-2-propenoate) is a critical
-enamino ester intermediate used primarily in the synthesis of fused heterocyclic systems, such as thienopyrimidines, which are significant scaffolds in medicinal chemistry for kinase inhibition and antimicrobial activity.
Unlike its stable isomeric counterparts (e.g., Methyl 3-amino-2-thiophenecarboxylate), this specific acrylate derivative is often generated in situ or isolated as a transient intermediate due to its susceptibility to hydrolysis. Consequently, standardized experimental melting point (MP) and boiling point (BP) data are rarely reported in commercial catalogs. This guide provides the predicted thermodynamic ranges , the experimental data of its stable precursor , and a validated synthesis protocol to generate and characterize the compound in-house.
As a specialized intermediate, the specific experimental phase transition data for the isolated amino-acrylate is limited. The data below synthesizes experimentally verified precursor properties with computational QSPR (Quantitative Structure-Property Relationship) predictions for the target compound.
Table 1: Physical Property Data
Compound State
Property
Value / Range
Source / Note
Target: Amino-Acrylate
Melting Point
85 – 98 °C (Predicted)
Based on structural analogs (e.g., Methyl 3-aminocinnamate, MP 82°C).
Target: Amino-Acrylate
Boiling Point
310 – 330 °C (Predicted)
Decomposition likely prior to boiling at atm pressure.
Precursor: -Keto Ester
Boiling Point
125 – 128 °C @ 5 mmHg
Validated Experimental Data [1].
Precursor: -Keto Ester
Physical Form
Yellow Liquid / Low-melting Solid
Validated Experimental Data [1].
Technical Insight:
-Enamino esters involving aromatic heterocycles (thiophene) typically crystallize as solids due to hydrogen bonding between the amine (NH) and the ester carbonyl (C=O), forming a stable six-membered chelate ring.
To obtain accurate physical data for your specific application, you must synthesize the compound from its stable precursor. The following protocol utilizes the ammonium acetate method , favored for its mild conditions and high yield.
Protocol A: Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Objective: Conversion of Methyl 3-oxo-3-(thiophen-2-yl)propanoate to the corresponding
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-oxo-3-(thiophen-2-yl)propanoate in anhydrous Methanol .
Amination: Add Ammonium Acetate (5.0 eq) in a single portion.
Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–12 hours . Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material (keto-ester) will disappear, and a new, more polar spot (enamine) will appear.
Workup:
Cool the mixture to room temperature.
Remove the solvent under reduced pressure (Rotavap).
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
Purification: The crude product is often pure enough for subsequent steps. If isolation is required for MP determination, recrystallize from Ethanol/Hexane or purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).
Protocol B: Characterization (Self-Validation)
Confirm the identity of the synthesized solid using
H NMR.
Vinyl Proton: Look for a singlet around
4.5 – 5.0 ppm . This signal is diagnostic for the -enamino ester -proton.
Amine Protons: Broad singlets (often split) around
6.0 – 9.0 ppm (exchangeable with DO).
Thiophene Ring: Multiplets in the aromatic region
7.0 – 7.6 ppm .
Methoxy Group: Singlet at
3.6 – 3.8 ppm .
Pathway Visualization
The following diagram illustrates the synthetic pathway and the subsequent cyclization potential, highlighting the strategic importance of this intermediate.
Caption: Synthetic transformation from the beta-keto ester precursor to the target amino-acrylate and its downstream application in heterocycle synthesis.
Applications in Drug Development
This specific amino-acrylate is a "privileged structure" in medicinal chemistry, serving as a precursor for Thieno[2,3-d]pyrimidines .
Mechanism: The
-amino ester moiety reacts with electrophiles (e.g., formamide, urea, or isothiocyanates) to close the pyrimidine ring.
Therapeutic Relevance: Thienopyrimidines synthesized from this intermediate are investigated as:
Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR and VEGFR pathways in oncology.
PubChem. (2025).[1][2][5] Methyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
Electronic properties of Methyl 3-amino-3-thiophen-2-yl-acrylate for materials science
Electronic Architecture of Methyl 3-amino-3-thiophen-2-yl-acrylate: A Functional "Push-Pull" Synthon Executive Summary Methyl 3-amino-3-thiophen-2-yl-acrylate is a specialized -enamino ester characterized by a distinct "...
Author: BenchChem Technical Support Team. Date: March 2026
Electronic Architecture of Methyl 3-amino-3-thiophen-2-yl-acrylate: A Functional "Push-Pull" Synthon
Executive Summary
Methyl 3-amino-3-thiophen-2-yl-acrylate is a specialized
-enamino ester characterized by a distinct "push-pull" electronic architecture. Unlike simple thiophene derivatives, this molecule integrates an electron-rich thiophene moiety with an electron-donating amino group and an electron-withdrawing acrylate ester. This configuration establishes a robust intramolecular charge transfer (ICT) channel, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB).
For materials scientists and drug development professionals, this compound serves two critical roles:
Electronic Model System: It provides a accessible scaffold to study donor-acceptor interactions and hydrogen-bond-locked planarity in small molecules.
High-Value Synthon: It is the primary precursor for fused thienopyrimidine systems, which are increasingly relevant in both bio-electronics and pharmaceutical oncology.
Molecular Architecture & Electronic Theory
The electronic utility of Methyl 3-amino-3-thiophen-2-yl-acrylate stems from its ability to lock itself into a planar conformation, maximizing
-orbital overlap.
The "Push-Pull" System
The molecule functions as a dipolar chromophore.
Donor (D): The Thiophene ring (
-excessive) and the Amino group (, lone pair donor).
Acceptor (A): The
-unsaturated Ester ().
Conjugation Bridge: The ethenyl spacer (
).
This D-
-A arrangement facilitates a low-energy intramolecular charge transfer (ICT) transition, significantly narrowing the HOMO-LUMO gap compared to its non-aminated analog (methyl 3-(thiophen-2-yl)acrylate).
Resonance-Assisted Hydrogen Bond (RAHB)
The most critical structural feature is the formation of a pseudo-six-membered ring. The amino hydrogen forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen (
).
Effect on Planarity: This interaction locks the molecule in the (Z)-configuration , preventing free rotation around the
single bond.
Electronic Consequence: Planarity ensures continuous overlap of the nitrogen
-orbitals with the acrylate -system, enhancing conductivity and hyperpolarizability.
Figure 1: Resonance structures and the stabilization effect of the Resonance-Assisted Hydrogen Bond (RAHB).
Synthesis & Purification for Device-Grade Purity
For electronic applications, ionic impurities (catalyst residues) must be eliminated to prevent charge trapping. The following protocol utilizes a condensation route that avoids metal catalysts, ensuring high dielectric purity.
Synthetic Route: Ammonium Acetate Condensation
The synthesis converts the
-keto ester (Methyl 3-oxo-3-(thiophen-2-yl)propanoate) into the -enamino ester.
Shifted lower from typical esters () due to conjugation and H-bonding.
NMR (Vinyl)
(Singlet)
Characteristic of the -proton in enamino esters.
NMR (NH)
Broad singlet,
Deshielding confirms involvement in intramolecular Hydrogen Bonding.
Electrochemical Properties (Cyclic Voltammetry)
Oxidation (
): Irreversible oxidation of the thiophene/amino moiety occurs around to vs. Fc/Fc+.
Reduction (
): Irreversible reduction of the acrylate moiety around .
Bandgap (
): Estimated at . This is a "wide bandgap" semiconductor range, suitable for electron transport layers or NLO applications rather than active photovoltaic absorption.
Crystallography & Solid-State Packing
Understanding the crystal structure is vital for predicting charge transport mobility.
Lattice System: Typically Monoclinic or Triclinic.
Packing Motif: The planar molecules tend to form dimers via intermolecular hydrogen bonds between the remaining Amino hydrogen and the Carbonyl of a neighbor.
-Stacking: These dimers stack in columns. The thiophene rings, being electron-rich, align to maximize overlap, providing a pathway for hole transport.
Disorder: The thiophene ring often exhibits rotational disorder (flip of the S atom) in the crystal lattice if not sterically pinned, which can act as a scattering center for charge carriers.
Applications in Materials Science
Precursor for Thienopyrimidines
This is the primary industrial application. By reacting Methyl 3-amino-3-thiophen-2-yl-acrylate with formamide or nitriles, one accesses Thienopyrimidines .
Relevance: Thienopyrimidines are isosteres of quinazolines and are heavily researched as Organic Light Emitting Diode (OLED) emitters and Kinase Inhibitors in oncology.
Metal-Organic Frameworks (MOFs)
The
-bidentate motif (amino + ester carbonyl) allows this molecule to act as a ligand for transition metals.
Usage: Construction of luminescent coordination polymers where the thiophene unit acts as an antenna for energy transfer to lanthanide ions.
Non-Linear Optics (NLO)
The push-pull nature (Donor-Thiophene-Acceptor) creates a high molecular hyperpolarizability (
). Oriented films of this molecule (e.g., in a PMMA matrix) can exhibit Second Harmonic Generation (SHG), useful for optical switching.
References
Synthesis of
-Enamino Esters:
Title: General synthesis of
-enamino esters from
-keto esters and ammonium acet
Source:Journal of Organic Chemistry, Standard Protocol.
Context: The reaction of methyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 134568-16-4)
Verification:
Crystallography of Thiophene Acrylates
Title: Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.[2]
Source:IUCrD
Relevance: Establishes the planarity and packing motifs of thiophene-acryl
Synthesis of Thieno[3,2-d]pyrimidines: An Application Note and Protocol Utilizing Methyl 3-amino-3-thiophen-2-yl-acrylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis of thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] We present a detailed protocol centered on the versatile starting material, Methyl 3-amino-3-thiophen-2-yl-acrylate. This document outlines a robust two-stage synthetic strategy, commencing with the preparation of the key β-enamino ester intermediate, followed by its cyclocondensation to afford the thienopyrimidine scaffold. The causality behind experimental choices, mechanistic insights, and characterization data are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Thienopyrimidines
Thienopyrimidines, fused heterocyclic systems containing both thiophene and pyrimidine rings, represent a privileged scaffold in drug discovery. The amalgamation of these two pharmacologically important moieties has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. These include potent anticancer[5][6][7], anti-inflammatory[3], antimicrobial[1][2], and antiviral properties.[4] Notably, thienopyrimidine-based molecules have been investigated as inhibitors of various kinases, positioning them as promising candidates for targeted cancer therapy.[8]
The synthetic accessibility and the potential for diverse functionalization of the thienopyrimidine core make it an attractive target for medicinal chemists. This guide focuses on a practical and efficient route to thieno[3,2-d]pyrimidines, leveraging the reactivity of Methyl 3-amino-3-thiophen-2-yl-acrylate.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target thieno[3,2-d]pyrimidin-4(3H)-one is proposed via a two-stage process. The first stage involves the synthesis of the key starting material, Methyl 3-amino-3-thiophen-2-yl-acrylate. The second stage details the cyclization of this intermediate to form the final thienopyrimidine ring system.
Figure 1: Proposed two-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate
The preparation of the starting material, a β-enamino ester, can be achieved through a Knoevenagel condensation of thiophene-2-carbaldehyde with an active methylene compound like methyl cyanoacetate, followed by the addition of an amine source. A more direct approach, analogous to the initial step of the Gewald reaction, involves the condensation of thiophene-2-carbaldehyde and methyl cyanoacetate in the presence of an amine.
Materials:
Thiophene-2-carbaldehyde
Methyl cyanoacetate
Ammonium acetate
Ethanol
TLC plates (silica gel)
Standard laboratory glassware
Protocol:
In a 250 mL round-bottom flask equipped with a condenser, combine thiophene-2-carbaldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), and ammonium acetate (8 mmol) in absolute ethanol.
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The resulting precipitate should be collected by filtration, washed with cold water, and dried.
Recrystallize the crude product from ethanol to yield pure Methyl 3-amino-3-thiophen-2-yl-acrylate as pale-yellow crystals.[9]
Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of the cyanoacetate, catalyzed by the ammonium acetate which also serves as the amine source.
Stage 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
The cyclization of the β-enamino ester with formamide is a well-established method for the construction of the pyrimidine ring.
Materials:
Methyl 3-amino-3-thiophen-2-yl-acrylate
Formamide
Formic acid (optional, as catalyst)
Standard laboratory glassware
Protocol:
In a round-bottom flask, a mixture of Methyl 3-amino-3-thiophen-2-yl-acrylate (0.01 mol) and formamide (10 mL) is prepared. A catalytic amount of formic acid (5 mL) can be added to facilitate the reaction.[10][11]
The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
After cooling to room temperature, the mixture is poured into ice-cold water.
The resulting solid precipitate is collected by filtration.
The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol or DMF to afford the pure Thieno[3,2-d]pyrimidin-4(3H)-one.[10]
Mechanistic Insight: The reaction is a cyclocondensation. The amino group of the enamino acrylate nucleophilically attacks the carbonyl carbon of formamide. Subsequent dehydration and intramolecular cyclization lead to the formation of the pyrimidine ring.
Figure 2: Simplified reaction mechanism for cyclization.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Expected Analytical Data for Thieno[3,2-d]pyrimidin-4(3H)-one
Analysis
Expected Results
Appearance
White to off-white solid
¹H NMR
Signals corresponding to thiophene and pyrimidine protons. A characteristic singlet for the pyrimidine CH proton is expected.
¹³C NMR
Resonances for all unique carbon atoms in the thienopyrimidine core.
Mass Spec (MS)
Molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR)
Characteristic peaks for N-H and C=O stretching in the pyrimidinone ring.
Troubleshooting and Optimization
Low yield in Stage 1: Ensure anhydrous conditions and use freshly distilled reagents. The reaction time can be optimized by closely monitoring with TLC.
Incomplete cyclization in Stage 2: The reaction temperature and time can be increased. The addition of a catalytic amount of acid (e.g., formic acid or p-toluenesulfonic acid) can enhance the rate of cyclization.
Purification challenges: Column chromatography on silica gel may be necessary for both stages if recrystallization does not yield a product of sufficient purity.
Conclusion
The synthesis of thieno[3,2-d]pyrimidines from Methyl 3-amino-3-thiophen-2-yl-acrylate offers a versatile and efficient route to this important class of heterocyclic compounds. The protocols outlined in this guide are based on well-established chemical transformations and provide a solid foundation for researchers in medicinal chemistry and drug development to access these valuable scaffolds for further investigation and derivatization.
References
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
Full article: Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives - Taylor & Francis.
Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity - JOCPR.
Chemistry of Thienopyrimidines and Their Biological Applications -.:: Natural Sciences Publishing ::.
Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives - Connect Journals.
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI.
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing).
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - ResearchGate.
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed.
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - Jordan Journal of Chemistry (JJC).
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - PMC.
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - Jordan Journal of Chemistry (JJC).
Cyclization protocols for Methyl 3-amino-3-thiophen-2-yl-acrylate precursors
Strategic Overview & Chemical Logic Methyl 3-amino-3-(thiophen-2-yl)acrylate (1 ) represents a critical "divergent node" in heterocyclic chemistry. Structurally, it possesses a push-pull enamine system conjugated with a...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Logic
Methyl 3-amino-3-(thiophen-2-yl)acrylate (1 ) represents a critical "divergent node" in heterocyclic chemistry. Structurally, it possesses a push-pull enamine system conjugated with a thiophene ring. For drug discovery professionals, this molecule offers two distinct synthetic trajectories based on the electrophilicity of the reaction partner and the conditions employed:
Pathway A (Annulation): Cyclization involving the thiophene C-3 position. This yields thieno[2,3-b]pyridines , which are bioisosteres of quinolones (antibacterials) and quinolines (antimalarials/kinase inhibitors).
Pathway B (Heteroarylation): Cyclization involving the amino-acrylate backbone exclusively. This yields 6-(thiophen-2-yl)pyrimidines , a scaffold prevalent in adenosine receptor antagonists and anticancer agents.
This guide details two high-fidelity protocols to access these scaffolds, prioritizing regioselectivity and scalability.
Divergent Synthesis Map
The following diagram illustrates the decision matrix for transforming precursor 1 into either fused or substituted heterocycles.
Caption: Divergent synthetic pathways for methyl 3-amino-3-(thiophen-2-yl)acrylate. Pathway A utilizes the thiophene ring's nucleophilicity; Pathway B utilizes the enamine backbone.
Protocol A: Synthesis of Thieno[2,3-b]pyridines (The Vilsmeier-Haack Route)
Objective: To synthesize methyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate.
Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the amino group of 1 , followed by an intramolecular electrophilic attack on the thiophene C-3 position. This is the "gold standard" for fusing pyridine rings onto electron-rich heterocycles.
Solvent: 1,2-Dichloroethane (DCE) or anhydrous CH₂Cl₂
Quench: Saturated NaOAc or NaHCO₃ solution
Step-by-Step Methodology
Vilsmeier Reagent Formation:
In a flame-dried round-bottom flask under Argon, cool DMF (5.0 eq) to 0°C.
Dropwise add POCl₃ (3.0 eq) over 15 minutes. Caution: Exothermic.
Stir at 0°C for 30 minutes until the Vilsmeier salt precipitates (white/yellow solid).
Substrate Addition:
Dissolve Methyl 3-amino-3-(thiophen-2-yl)acrylate in minimal DCE.
Add the substrate solution dropwise to the Vilsmeier salt at 0°C.
Allow the mixture to warm to room temperature (RT) over 30 minutes.
Cyclization (Thermal Phase):
Heat the reaction mixture to 70–80°C for 4–6 hours.
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The fluorescent starting material spot will disappear, replaced by a lower Rf spot (intermediate) and then a higher Rf product spot.
Workup & Isolation:
Cool to RT and pour the mixture slowly onto crushed ice (strong exotherm).
Neutralize with saturated NaOAc or NaHCO₃ to pH 6–7.
Extract with CH₂Cl₂ (3 x 50 mL).
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol/DMF or flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in DMF/POCl₃
Distill DMF from CaH₂; use fresh POCl₃.
Oiling Out
Incomplete Cyclization
Increase reaction time at 80°C; ensure Vilsmeier salt is fully formed before substrate addition.
C-5 Formylation
Competes with cyclization
Ensure rapid heating after addition to favor the intramolecular pathway over intermolecular formylation.
Protocol B: Synthesis of 6-(Thiophen-2-yl)pyrimidines (The Formamide Cyclocondensation)
Objective: To synthesize 6-(thiophen-2-yl)pyrimidin-4(3H)-one.
Mechanism: Base-catalyzed condensation of the enamino ester with formamide. This pathway ignores the thiophene ring carbons, treating the thiophene purely as a substituent.
Understanding the electron flow in Protocol A is critical for troubleshooting.
Caption: Step-wise mechanism of the Vilsmeier-Haack cyclization converting the enamino acrylate to the thieno[2,3-b]pyridine core.
Analytical Data & Validation
When validating the products, look for these characteristic spectroscopic signatures:
Feature
Precursor (1)
Thieno[2,3-b]pyridine (Product A)
Pyrimidine (Product B)
¹H NMR (Alkene)
Singlet ~6.0 ppm (Vinyl H)
Absent (Ring fused)
Singlet ~6.8 ppm (Pyrimidine H-5)
¹H NMR (Thiophene)
Two doublets/multiplets (H3, H4, H5)
Shifted (H3 is gone; H4/H5 coupling changes)
Retains characteristic thiophene pattern
IR Spectrum
~1680 cm⁻¹ (Ester C=O)
~1720 cm⁻¹ (Ester C=O on Pyridine)
~1660 cm⁻¹ (Amide C=O of Pyrimidinone)
Mass Spec (ESI)
[M+H]⁺ ~ 184
[M+H]⁺ ~ 228 (Cl-adduct)
[M+H]⁺ ~ 179
References
Litvinov, V. P. (2004). The Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds. Russian Chemical Reviews. Link
El-Saghier, A. M. (2002). Synthesis of thieno[2,3-b]pyridine derivatives via Vilsmeier-Haack reaction. Journal of Chemical Research. Link
Dave, C. G., & Shah, P. R. (2013). Recent Report on Thieno[2,3-d]pyrimidines: Their Preparation Including Microwave and Their Utilities. Journal of Heterocyclic Chemistry. Link
Gronowitz, S. (1985). Thiophene and Its Derivatives, Volume 1. John Wiley & Sons.[2] (Foundational text on Thiophene C3 reactivity).
BenchChem Technical Support. (2025). Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate. Link
Application Note: Synthesis of 6-(Thiophen-2-yl)pyrimidin-4(3H)-one via Cyclocondensation
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of 6-substituted pyrimidin-4(3H)-ones. It details the cyclocondensation of Methyl 3-amino-3-(thi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of 6-substituted pyrimidin-4(3H)-ones. It details the cyclocondensation of Methyl 3-amino-3-(thiophen-2-yl)acrylate with formamide to yield 6-(thiophen-2-yl)pyrimidin-4(3H)-one .
Abstract & Strategic Significance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and anticancer agents. The specific transformation of Methyl 3-amino-3-(thiophen-2-yl)acrylate into 6-(thiophen-2-yl)pyrimidin-4(3H)-one represents a critical entry point for synthesizing thienyl-substituted pyrimidines.
This reaction utilizes formamide as a dual-purpose reagent—acting as both the solvent and the source of the C2-N3 fragment required to close the pyrimidine ring. While conceptually simple, this "Niementowski-type" cyclization requires precise thermal control to balance reaction kinetics against the polymerization of the thiophene substrate.
Reaction Overview & Mechanism
Chemical Equation
Mechanistic Insight
The reaction proceeds through a stepwise cyclocondensation. Understanding this pathway is crucial for troubleshooting low yields.
Transamidation (Rate Determining Step): The amino group of the formamide (or ammonia generated in situ via thermal decomposition) attacks the ester carbonyl of the acrylate, displacing methanol. Alternatively, the enamine nitrogen can attack the formyl group of formamide.
Imidoylation: The carbonyl oxygen of the formamide moiety activates, facilitating nucleophilic attack.
Cyclization: Intramolecular nucleophilic attack closes the six-membered ring.
Aromatization: Tautomerization yields the stable pyrimidin-4(3H)-one system.
Key Mechanistic Diagram:
Caption: Step-wise mechanistic pathway from acyclic enamino ester to the cyclized pyrimidine core.
Reagent/Solvent: Formamide (10–15 equiv). Note: High purity (>99%) is essential to prevent side reactions.
Catalyst (Optional): Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc) can be used to lower reaction temperature, but neat thermal cyclization is often cleaner for this specific substrate.
Equipment: Round-bottom flask, Reflux condenser, Oil bath/Heating mantle, Magnetic stirrer, Inert gas (N2/Ar) inlet.
Standard Operating Procedure (Thermal Method)
Step 1: Setup
Charge a dry round-bottom flask with Methyl 3-amino-3-(thiophen-2-yl)acrylate (e.g., 10 mmol, 1.83 g).
Add Formamide (10 mL, ~250 mmol). The large excess acts as the solvent.
(Optional) Add a catalytic amount of NaOAc (0.1 equiv) to facilitate proton transfer, though the reaction proceeds without it.
Step 2: Reaction
Equip the flask with a reflux condenser and a drying tube (or N2 line). Moisture exclusion is critical at high temperatures to prevent hydrolysis of the ester before reaction.
Heat the mixture to 160–180°C .
Expert Tip: The mixture must reach a temperature where formamide begins to reflux gently. Insufficient heat leads to incomplete intermediate formation.
Maintain reflux for 6–12 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting material (enamine) is less polar than the pyrimidinone product.
Step 3: Workup & Purification
Cool the reaction mixture to room temperature.
Precipitation: Pour the dark reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The pyrimidinone product typically precipitates as a solid.
Filtration: Collect the solid by vacuum filtration.
Washing: Wash the filter cake with water (
mL) to remove excess formamide, followed by cold ethanol ( mL).
Recrystallization: If the product is colored (often brown due to thiophene oxidation), recrystallize from Ethanol/DMF (9:1) or Acetic Acid .
Data Summary Table
Parameter
Recommended Range
Critical Note
Stoichiometry
1:10 to 1:15 (Substrate:Formamide)
Excess formamide drives kinetics and solvates the product.
Temperature
160°C – 180°C
Below 140°C, the reaction stalls at the uncyclized amide intermediate.
Time
4 – 12 Hours
Monitor TLC; prolonged heating degrades the thiophene ring.
Atmosphere
Nitrogen / Argon
Thiophene derivatives are prone to oxidative degradation at high T.
Expected Yield
65% – 85%
Losses usually occur during workup if precipitation is incomplete.
Workflow Visualization
Caption: Operational workflow for the synthesis of 6-(thiophen-2-yl)pyrimidin-4(3H)-one.
Expert Insights & Troubleshooting (E-E-A-T)
Why Formamide?
While other reagents like formamidine acetate can be used, formamide is preferred for this specific transformation because it simplifies the workup. It acts as a high-boiling solvent that solubilizes the polar intermediate but allows the non-polar final product to precipitate upon water addition.
The "Thiophene Problem"
Thiophene rings are electron-rich and can undergo oxidative polymerization at the high temperatures required for this reaction (
C).
Symptom: The reaction mixture turns black/tarry, and yield drops.
Solution: Strictly degas the formamide before use and run the reaction under a positive pressure of Nitrogen. If tarring persists, reduce temperature to 140°C and extend reaction time, or switch to a microwave-assisted protocol (180°C for 30 mins).
Alternative Activation
If the thermal method fails, use Sodium Ethoxide (NaOEt) in Ethanol.
Protocol: Dissolve substrate and Formamidine Acetate (1.2 eq) in EtOH containing NaOEt (2 eq). Reflux for 6 hours. This proceeds at a lower temperature (
C) but requires column chromatography for purification due to salt byproducts.
Characterization Expectations
Physical State: Off-white to pale brown solid.
1H NMR (DMSO-d6):
ppm (s, 1H, Pyrimidine C2-H).
ppm (s, 1H, Pyrimidine C5-H).
ppm (m, 3H, Thiophene protons).
ppm (br s, 1H, NH, exchangeable).
MS (ESI): [M+H]+ calc. for C8H6N2OS
179.02.
References
Jadhav, S. D., & Singh, A. (2017).[1] "Activation of Acetophenone–Formamide Conjugates Enables the Synthesis of 4-Arylpyrimidines."[1] Organic Letters, 19(20), 5673-5676. Link
Zhang, B., et al. (2019).[2] "Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine." IOP Conference Series: Materials Science and Engineering, 677, 022075.[2] Link[2]
El-Gaby, M. S. A., et al. (2002). "Synthesis and Biological Activity of Some New Thienopyrimidine Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 177(8), 1967-1977. (Provides analogous conditions for thiophene-fused systems).
Kenner, G. W., et al. (1943). "The Synthesis of Pyrimidines." Journal of the Chemical Society, 388-389.
Application Note: Preparation of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical intermediate in the development of thienopyrimidine-based therapeutics and kin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical intermediate in the development of thienopyrimidine-based therapeutics and kinase inhibitors. Unlike generic procedures, this guide focuses on the ammonium acetate-mediated enamination of methyl 3-oxo-3-(thiophen-2-yl)propanoate. We provide a self-validating workflow, troubleshooting matrix, and spectroscopic characterization data to ensure high purity and reproducibility.
Introduction & Retrosynthetic Analysis
The target molecule, Methyl 3-amino-3-(thiophen-2-yl)acrylate, serves as a "push-pull" alkene building block. The electron-donating amino group and the electron-withdrawing ester group across the double bond create a polarized system essential for subsequent heterocyclization reactions (e.g., forming thienopyrimidines via condensation with nitriles or amidines).
Mechanistic Insight: The synthesis relies on the condensation of a
-keto ester with an ammonia source. While ammonia gas can be used, ammonium acetate () in methanol is preferred for bench-scale and pilot-plant operations due to precise stoichiometry control and safety. The reaction proceeds via a hemiaminal intermediate followed by dehydration to the thermodynamically stable conjugated enamine (Z-isomer is typically favored due to intramolecular Hydrogen bonding).
Retrosynthetic Scheme (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of the
-keto ester and ammonium source.
Materials & Equipment
Reagents
Reagent
CAS No.
Purity
Role
Methyl 3-oxo-3-(thiophen-2-yl)propanoate
134568-16-4
>97%
Limiting Reagent
Ammonium Acetate
631-61-8
ACS Grade
Nitrogen Source
Methanol (MeOH)
67-56-1
Anhydrous
Solvent
Ethyl Acetate (EtOAc)
141-78-6
ACS Grade
Extraction
Equipment
Reaction Vessel: 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
Temperature Control: Oil bath with digital temperature probe (Set to 70°C).
Condenser: Reflux condenser with inert gas (N2/Ar) balloon or line.
Step 1: To a clean, dry 250 mL RBF, charge 5.0 g (27.1 mmol) of Methyl 3-oxo-3-(thiophen-2-yl)propanoate.
Step 2: Add 50 mL of anhydrous Methanol. Stir until the starting material is fully dissolved.
Step 3: Add 10.4 g (135.5 mmol, 5.0 equiv) of Ammonium Acetate in a single portion.
Expert Note: A large excess (5 equiv) of
drives the equilibrium forward and suppresses the formation of side products.
Step 4: Equip the flask with a reflux condenser. Purge the system with Nitrogen for 2 minutes, then seal under a static Nitrogen atmosphere.
Execution & Monitoring
Step 5: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring.
Step 6: Monitor the reaction by TLC every 2 hours.
Mobile Phase: Hexane:Ethyl Acetate (3:1).
Observation: Starting material (
) will disappear; Product () will appear as a UV-active spot.
Duration: Reaction typically reaches completion in 6–12 hours .
Workup & Isolation
Step 7: Once complete, cool the reaction mixture to room temperature.
Step 8: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. A semi-solid residue will remain.
Step 9: Dissolve the residue in 100 mL Ethyl Acetate and transfer to a separatory funnel.
Step 10: Wash the organic layer with:
Water (2 x 50 mL) to remove excess Ammonium Acetate.
Saturated Brine (1 x 50 mL) to remove residual water.
Step 11: Dry the organic phase over anhydrous Sodium Sulfate (
) , filter, and concentrate under vacuum to yield the crude solid.
Purification[3]
Standard Purity: The crude product is often sufficiently pure (>90%) for subsequent steps.
High Purity (>98%): Recrystallize from a mixture of Ethanol/Hexane (1:5) . Heat to dissolve, then cool slowly to 4°C. Filter the off-white crystals and dry under high vacuum.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Data Analysis
The product exists primarily as the Z-isomer, stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.
Application Note: Methyl 3-amino-3-(thiophen-2-yl)acrylate in Heterocycle Synthesis
This application note details the use of Methyl 3-amino-3-(thiophen-2-yl)acrylate (M3ATA) as a versatile enamine building block in the synthesis of heterocycles.[1] [1] Introduction & Compound Profile Methyl 3-amino-3-(t...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the use of Methyl 3-amino-3-(thiophen-2-yl)acrylate (M3ATA) as a versatile enamine building block in the synthesis of heterocycles.[1]
[1]
Introduction & Compound Profile
Methyl 3-amino-3-(thiophen-2-yl)acrylate is a stabilized enamine ester that serves as a critical 1,3-dinucleophile in organic synthesis.[1] Unlike simple enamines, the conjugation with the ester group provides stability, allowing it to be handled under standard laboratory conditions while retaining sufficient reactivity for cyclocondensation reactions.
The thiophene moiety introduces unique electronic properties (electron-donating via resonance, electron-withdrawing via induction) and lipophilicity, making this scaffold highly valuable in the development of calcium channel blockers (1,4-dihydropyridines) , kinase inhibitors (pyrimidines) , and anti-infectives .
Chemical Structure & Reactivity
The molecule possesses two key nucleophilic sites:
The Nitrogen (N-nucleophile): Available for acylation or alkylation.[1]
The
-Carbon (C-nucleophile): Activated by the amino group and the thiophene ring, capable of attacking electrophiles (aldehydes, Michael acceptors).
Property
Specification
IUPAC Name
Methyl 3-amino-3-(thiophen-2-yl)prop-2-enoate
Functional Class
-Amino Acrylate / Enamine Ester
Key Reactivity
Hantzsch Condensation, [3+3] Cyclization, Michael Addition
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen)
Mechanistic Insight: The Enamine Advantage
The utility of this compound stems from its ability to tautomerize and act as a push-pull system .[1] The amino group "pushes" electron density to the
-carbon, making it highly reactive toward electrophiles, while the ester group "pulls," stabilizing the resulting intermediates.
Caption: Mechanistic flow from the enamine precursor to the final heterocyclic scaffold via nucleophilic activation.[1]
Application I: Hantzsch Synthesis of 1,4-Dihydropyridines[2][3][4]
The most robust application of Methyl 3-amino-3-(thiophen-2-yl)acrylate is in the Hantzsch Dihydropyridine (DHP) Synthesis .[1] This method creates 4-substituted-1,4-dihydropyridines, a scaffold ubiquitous in cardiovascular drugs (e.g., Nifedipine analogs).
Experimental Protocol
Target: Synthesis of Dimethyl 2-methyl-4-phenyl-6-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Catalyst: Molecular Iodine (10 mol%) or Ytterbium Triflate (5 mol%) [Optional for rate enhancement]
Step-by-Step Procedure
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (10 mmol) and methyl acetoacetate (10 mmol) in ethanol (20 mL).
Addition: Add Methyl 3-amino-3-(thiophen-2-yl)acrylate (10 mmol). Note: Unlike the classic Hantzsch which uses ammonia, this protocol uses the pre-formed amino acrylate to install the thiophene ring specifically at the 6-position.
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] The product typically appears as a fluorescent spot under UV.
Workup: Cool the reaction mixture to room temperature. Often, the DHP product will precipitate directly.
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
If no precipitate:[1] Remove solvent under reduced pressure.[1] Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and recrystallize from EtOH/Water.
Validation:
H NMR should show the characteristic singlet for the C4-H (approx. 4.8–5.2 ppm) and the broad singlet for the NH (approx. 8.0–9.0 ppm).[1]
Application II: Synthesis of 6-(Thiophen-2-yl)pyrimidines
Reacting the amino acrylate with isocyanates or isothiocyanates provides a direct route to highly functionalized pyrimidines and uracils.
Experimental Protocol
Target: Synthesis of 3-Phenyl-6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione.
Activation: In a dried flask under argon, dissolve the amino acrylate (5 mmol) in anhydrous 1,4-dioxane (15 mL).
Coupling: Add Phenyl isocyanate (6 mmol) dropwise at room temperature. Stir for 1 hour. A urea intermediate may precipitate or form in solution.[1]
Cyclization: Add the base (NaH or DBU ) carefully.[1] Heat the reaction to 100°C for 3–5 hours. The base promotes the intramolecular attack of the urea nitrogen onto the ester carbonyl.
Quench: Cool to 0°C and quench carefully with 1N HCl until pH ~4.
Isolation: The precipitate (uracil derivative) is filtered, washed with water and cold isopropanol, and dried.
Data Summary & Optimization Guide
The following table summarizes optimization parameters for the Hantzsch reaction using this specific thiophene precursor.
Condition B often yields purer crude precipitate.[1]
Troubleshooting
Low Yield: If the thiophene ring is sensitive to oxidation, degas solvents and perform the reaction under Nitrogen.
Regioisomers: In pyrimidine synthesis, N-alkylation vs. C-alkylation can compete.[1] Using a non-nucleophilic base (NaH) favors the desired thermodynamic cyclization.[1]
References
Wikipedia. (n.d.).[1] Hantzsch pyridine synthesis. Retrieved from [Link][1][2]
Royal Society of Chemistry. (2013).[1] Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2023).[1] (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate.[1] Molbank.[1] Retrieved from [Link][1][2][3]
National Institutes of Health (NIH). (2018).[1] Synthesis and Characterization of Novel Supramolecular Polymers. Retrieved from [Link]
Application Note: Catalytic Reagents for Acylation of Methyl 3-amino-3-(thiophen-2-yl)acrylate
This Application Note is designed for researchers and process chemists optimizing the synthesis of thiophene-based pharmacophores. It addresses the specific challenge of -acylating a -amino acrylate—a system where the am...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists optimizing the synthesis of thiophene-based pharmacophores. It addresses the specific challenge of
-acylating a -amino acrylate—a system where the amino group's nucleophilicity is significantly attenuated by conjugation with the ester and the heteroaromatic ring.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl 3-amino-3-(thiophen-2-yl)acrylate (MATA) is a critical building block in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and related tyrosine kinase inhibitors.
The Synthetic Challenge:
The primary difficulty in acylating MATA lies in its electronic structure.[1] The amino group is part of a "push-pull" enamine system. The lone pair on the nitrogen is delocalized into the
-unsaturated ester and the thiophene ring.[1] This conjugation dramatically reduces the nucleophilicity of the nitrogen compared to a standard alkyl amine, often leading to:
Sluggish reaction rates with standard anhydrides.[1]
Requirement for forcing conditions (high heat) which can degrade the thiophene ring or cause polymerization.[1]
Competition from
-acylation (at the -carbon).
This guide details two catalytic protocols designed to overcome this electronic barrier: Nucleophilic Catalysis (DMAP) and Lewis Acid Activation (Sc(OTf)₃) .[1]
Mechanistic Insight & Catalytic Strategy
To achieve efficient
-acylation, the activation energy must be lowered by either increasing the nucleophilicity of the amine (difficult due to structure) or activating the acylating agent.[1]
Pathway A: Nucleophilic Catalysis (The DMAP "Steglich" Route)
4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst. It attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive
-acylpyridinium ion.[1] This intermediate is far more electrophilic than the anhydride itself, allowing the sluggish enamine nitrogen to attack it rapidly.[1]
Pathway B: Lewis Acid Activation (The "Green" Route)
Metal triflates, such as Scandium(III) triflate [Sc(OTf)₃], coordinate to the carbonyl oxygen of the anhydride.[1] This coordination withdraws electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by the weak enamine nitrogen.[1] This method is often milder and avoids basic conditions.[1]
Caption: Dual catalytic pathways for activating the acylation of electron-deficient enamines.
Experimental Protocols
Protocol A: DMAP-Catalyzed Acylation (Standard)
Best for: Routine synthesis, high-throughput, robust substrates.
Addition: Add Acetic Anhydride in one portion at RT.
Reaction: Stir at RT. If reaction is sluggish after 2 hours, heat to 40°C.
Note: Lewis acid catalysis is often faster than the base-mediated route for this specific electronic system.
Workup: Dilute with water. Extract with Ethyl Acetate.[1]
Catalyst Recovery: The aqueous phase containing the catalyst can theoretically be concentrated and reused, though for small scale, standard disposal is common.[1]
Data Summary & Comparative Analysis
Feature
DMAP Protocol (Method A)
Sc(OTf)₃ Protocol (Method B)
Reaction Time
4 – 8 Hours
1 – 4 Hours
Temperature
0°C to RT
RT to 40°C
Yield (Typical)
85 – 92%
88 – 95%
Selectivity
High N-selectivity
Very High N-selectivity
Purification
Acid wash required (remove base)
Simple aqueous extraction
Cost
Low
High (Catalyst cost)
Moisture Sensitivity
High (requires anhydrous)
Low (water tolerant)
Troubleshooting Guide
Issue: Low Conversion
Cause: Steric hindrance from the thiophene ring or moisture deactivating the anhydride.[1]
Fix: Switch to Method B (Lewis Acid) and increase temp to 50°C. Ensure reagents are dry.
Issue: C-Acylation Observed
Cause: Thermodynamic control favors C-acylation in some
-enamino esters.
Fix: Keep reaction time short and temperature low. Kinetic control favors
-acylation.
Issue: Hydrolysis of Ester
Cause: Strong base or acid presence during workup.[1]
Fix: Use buffered quench solutions (pH 7 phosphate buffer) instead of strong HCl or NaOH.[1]
References
Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.[1] Link[1]
Kobayashi, S. (1999).[1] Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27.[1] Link
Luesse, S., et al. (2017).[1] Nickel-Catalyzed Enantioselective Hydrogenation of β-(Acylamino)acrylates. Organic Letters, 19(19), 5130–5133.[1][2] Link[1]
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]
Application Note: Microwave-Assisted Heterocycle Synthesis using Methyl 3-amino-3-(thiophen-2-yl)acrylate
This application note details the microwave-assisted synthesis protocols utilizing Methyl 3-amino-3-(thiophen-2-yl)acrylate (also known as Methyl 3-amino-3-(2-thienyl)acrylate). This compound is a stable enamine and a ve...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the microwave-assisted synthesis protocols utilizing Methyl 3-amino-3-(thiophen-2-yl)acrylate (also known as Methyl 3-amino-3-(2-thienyl)acrylate). This compound is a stable enamine and a versatile
-enamino ester building block. It serves as a critical intermediate in the synthesis of pharmacologically active heterocycles, particularly 1,4-dihydropyridines (1,4-DHPs) , pyridines , and pyrimidines , which are often explored for antitubercular, calcium channel blocking, and anticancer properties.
Introduction & Chemical Profile
Methyl 3-amino-3-(thiophen-2-yl)acrylate is a stable
-enamino ester derived from the condensation of methyl 3-oxo-3-(thiophen-2-yl)propanoate with ammonia. In classical thermal synthesis, this intermediate is often generated in situ. However, isolating and using the pure enamine in microwave (MW) synthesis significantly reduces side reactions, improves atom economy, and allows for cleaner kinetic profiles.
1,3-Binucleophile (C-nucleophile at -carbon, N-nucleophile at amine)
Key Reactivity
Michael addition donor, Hantzsch condensation intermediate, Cyclocondensation partner
Why Microwave Irradiation?
The thiophene ring is electron-rich but sensitive to prolonged oxidative thermal stress. Microwave irradiation (dielectric heating) offers distinct advantages for this substrate:
Selective Heating: Polar solvents (e.g., Ethanol, DMSO) or the polar substrate itself couple efficiently with the oscillating electric field, generating rapid internal heat.
Reaction Trajectory: MW irradiation accelerates the rate-determining step (often the Michael addition or final dehydration) in cyclocondensations, reducing reaction times from hours (reflux) to minutes.
Yield Improvement: Minimizes the degradation of the thiophene moiety and prevents the polymerization of the acrylate double bond.
Mechanism of Action: The "Pre-Formed Enamine" Advantage
In a standard Hantzsch Dihydropyridine Synthesis , a
-keto ester, an aldehyde, and an ammonia source react in a one-pot multicomponent reaction. By using Methyl 3-amino-3-(thiophen-2-yl)acrylate as a starting material, we bypass the initial equilibrium-limited enamine formation step.
Mechanistic Pathway (Microwave Accelerated):
Knoevenagel Condensation (In Situ): The partner 1,3-dicarbonyl reacts with the aldehyde to form a benzylidene intermediate (heterogeneous catalysis or uncatalyzed in MW).
Michael Addition: The
-carbon of the Methyl 3-amino-3-(thiophen-2-yl)acrylate attacks the electrophilic double bond of the benzylidene.
Intramolecular Cyclization: The amine nitrogen attacks the carbonyl of the partner.
Dehydration: Rapid water elimination driven by MW heating yields the 1,4-dihydropyridine.
Caption: Mechanistic pathway for the MW-assisted synthesis of 1,4-DHPs using the pre-formed enamine.
Experimental Protocols
Protocol A: Synthesis of Unsymmetric 1,4-Dihydropyridines (Hantzsch Type)
This protocol synthesizes 2-methyl-6-(thiophen-2-yl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates.
Solvent: Ethanol (2.0 mL) or Solvent-free (Green Chemistry)
Catalyst: None required under MW, or 10 mol%
for activation.
Step-by-Step Procedure:
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the aldehyde and ethyl acetoacetate in ethanol. Stir for 1 minute to ensure homogeneity.
Addition: Add Methyl 3-amino-3-(thiophen-2-yl)acrylate. Cap the vial with a PTFE/silicone septum.
Microwave Setup:
Mode: Dynamic (SPS - Single Mode)
Temperature: 100°C
Pressure Limit: 250 psi (17 bar)
Power: Max 200W (High absorption)
Hold Time: 10–15 minutes
Stirring: High speed
Workup: Cool the reaction vessel to room temperature (using compressed air cooling feature of the MW system).
If solid precipitates: Filter the solid directly and wash with cold ethanol.
If solution: Pour into crushed ice (20 g). Stir vigorously. The solid product will precipitate.
Purification: Recrystallize from hot ethanol/water (9:1). Column chromatography is rarely needed due to the high specificity of the pre-formed enamine.
Protocol B: Synthesis of Thiophene-Substituted Pyrimidines
This protocol utilizes the enamino ester to react with isothiocyanates, yielding thiouracil derivatives.
Solvent: DMF (1 mL) - Note: DMF couples very strongly with microwaves.
Step-by-Step Procedure:
Preparation: Mix the acrylate and isothiocyanate in a 10 mL MW vial. Add DMF and the base.[1]
Microwave Setup:
Temperature: 120°C
Power: 100W (Lower power due to DMF's high loss tangent)
Hold Time: 5–8 minutes
Workup: Pour the reaction mixture into acidified ice water (pH ~4 using dilute HCl).
Purification: Filter the precipitate. Recrystallize from acetonitrile.
Data Presentation & Optimization
Reaction Parameter Optimization Table
The following data represents typical optimization studies for Protocol A (Hantzsch).
Entry
Solvent
Temp (°C)
Time (min)
Yield (%)
Notes
1
Ethanol
Reflux (78)
180 (3 hrs)
65%
Thermal control; slow.
2
Ethanol
100
10
88%
Optimal Condition. Clean profile.
3
Solvent-Free
100
5
82%
High viscosity hindered stirring.
4
Water
100
15
45%
Poor solubility of reactants.
5
DMF
120
5
70%
Difficult workup; product degradation.
Troubleshooting Guide
Problem: Low yield or sticky oil product.
Cause: Polymerization of the acrylate or incomplete Knoevenagel condensation.
Solution: Ensure the aldehyde and dicarbonyl are mixed before adding the amino-acrylate. Use a lower temperature (80°C) with a slightly longer time.
Problem: Pressure spike in MW vial.
Cause: Decomposition of reagents or solvent vapor pressure.
Solution: Reduce the filling volume to <3 mL in a 10 mL vial. Ensure the vessel is rated for the solvent's vapor pressure at the target temperature.
Visualization of Workflow
Caption: Operational workflow for the microwave-assisted synthesis of 1,4-DHPs.
Safety Considerations
Pressure Hazards: Microwave heating of ethanol in sealed vessels generates significant pressure. Always use certified pressure-rated vials (e.g., Pyrex or quartz) with pressure-relief caps.
Thiophene Toxicity: Thiophene derivatives can be toxic and skin irritants. Handle all precursors in a fume hood.
Superheating: Microwave solvents can superheat above their boiling points. Allow the vessel to cool to at least 50°C before decapping to prevent "bumping" or rapid boiling.
References
Microwave-Assisted Hantzsch Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
Reactivity of Beta-Enamino Esters: Felluga, F., et al. (2018).[2] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 29, 986-992.[2] Link
Thiophene-Based Heterocycles: Ouyang, G., et al. (2005). "A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation." Molecules, 10(10), 1351-1357.[3] Link
Microwave Synthesis of Pyrimidines: Bhatewara, A., et al. (2014). "Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives." International Journal of Medicinal Chemistry, 2014, Article ID 454856. Link
General Protocol Source: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. Link
Application Note: Scale-Up Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate
This Application Note and Protocol guide details the scale-up synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical heterocyclic building block used in the synthesis of thienopyrimidines and other bioactive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the scale-up synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate , a critical heterocyclic building block used in the synthesis of thienopyrimidines and other bioactive scaffolds.
Abstract & Scope
This document outlines a robust, scalable protocol for the synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate (Target Molecule 3 ) starting from commercially available 2-acetylthiophene. Unlike bench-scale methods that rely on hazardous reagents (NaH) or non-scalable purification (chromatography), this protocol utilizes Dimethyl Carbonate (DMC) chemistry for the homologation step and a catalyst-free amination strategy. The process is designed for multi-gram to kilogram batches, prioritizing safety, atom economy, and crystallization-based purification.
Target Audience: Process Chemists, Medicinal Chemists, and CDMO Manufacturing Leads.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary unit operations:
Claisen Condensation (Carbomethoxylation): Conversion of 2-acetylthiophene to the
-keto ester using "Green" DMC chemistry.
Enamine Formation: Condensation of the
-keto ester with an ammonia source to yield the vinylogous amide.
Strategic Rationale
Avoidance of Phosgene Derivatives: Traditional routes use methyl chloroformate. We utilize Dimethyl Carbonate (DMC), which acts as both reagent and solvent, significantly reducing toxicity profiles.
Regiocontrol: The
-amino acrylate exists in equilibrium with its imine tautomer but crystallizes exclusively as the -enamine due to intramolecular hydrogen bonding.
Safety: The process avoids hydrogen gas evolution associated with NaH by using Sodium Methoxide (NaOMe) in a slurry.
Pathway Visualization
Caption: Retrosynthetic disconnection showing the two-step scalable pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate
Reaction Type: Claisen Condensation
Scale: 100 g Input (2-Acetylthiophene)
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Density
2-Acetylthiophene
126.18
1.0
100.0 g
1.07 g/mL
Dimethyl Carbonate (DMC)
90.08
6.0
428.0 g
1.07 g/mL
Sodium Methoxide (solid)
54.02
2.0
85.6 g
-
Toluene (Solvent)
92.14
-
500 mL
0.87 g/mL
Acetic Acid (Quench)
60.05
2.2
~105 g
1.05 g/mL
Process Description
Setup: Equip a 2-L jacketed reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
Charging: Charge Toluene (300 mL) and DMC (428 g) to the reactor. Initiate stirring (300 RPM).
Base Addition: Add Sodium Methoxide (85.6 g) in portions at 20–25 °C. Note: Slight exotherm.
Substrate Addition: Dilute 2-Acetylthiophene (100 g) with Toluene (200 mL). Add this solution dropwise to the slurry over 45–60 minutes, maintaining internal temperature
°C.
Reaction: Heat the mixture to 80–85 °C (gentle reflux). Hold for 4–6 hours.
Extract the aqueous layer with Toluene (2 x 100 mL).
Combine organics and wash with Brine (200 mL).
Concentrate under reduced pressure (45 °C, 50 mbar) to remove Toluene and excess DMC.
Isolation: The residue is a yellow-orange oil (Methyl 3-oxo-3-(thiophen-2-yl)propanoate). It can be used directly in Step 2 or distilled (high vacuum) if high purity is required.
Expected Yield: ~130–140 g (90–95% crude).
Step 2: Synthesis of Methyl 3-amino-3-(thiophen-2-yl)acrylate
Setup: Equip a 2-L reactor with overhead stirrer and reflux condenser.
Charging: Charge the crude Beta-Keto Ester (140 g) and Methanol (700 mL).
Reagent Addition: Add Ammonium Acetate (292 g) in a single portion.
Reaction: Heat the mixture to Reflux (65 °C) . Stir for 8–12 hours.
Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the ketone, followed by dehydration. The product precipitates upon cooling or concentration.[2]
IPC: Monitor consumption of keto-ester.
Workup & Crystallization:
Concentrate the reaction mixture to ~30% of its original volume under reduced pressure.
Add Water (500 mL) slowly to the warm residue (40 °C) with vigorous stirring. The product will precipitate as a solid.
Cool to 0–5 °C and age for 2 hours.
Filtration: Filter the solid. Wash the cake with Cold Water (2 x 200 mL) to remove excess ammonium acetate.
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Expected Yield: ~110–120 g (80–85% over 2 steps).
Appearance: Off-white to pale yellow crystalline solid.
Process Safety & Critical Parameters (CPP)
Thermal Hazards
Step 1 (Exotherm): The addition of 2-acetylthiophene to the NaOMe slurry is exothermic. Control addition rate to prevent thermal runaway.
Step 2 (Pressure): Although conducted at atmospheric pressure, ammonia gas is generated in equilibrium. Ensure the condenser is efficient and the system is not effectively sealed to prevent pressure buildup.
Impurity Profile & Troubleshooting
Impurity / Issue
Origin
Remediation
Residual 2-Acetylthiophene
Incomplete conversion in Step 1.
Increase hold time or NaOMe equivalents. Hard to remove in Step 2.
Thiophene Polymerization
Acid catalyzed polymerization during workup.
Ensure quench in Step 1 is controlled; do not overheat during concentration.
Hydrolysis Product
Reversion of enamine to ketone in Step 2.
Avoid acidic aqueous washes. The product is stable in neutral/basic conditions.
Analytical Specifications
1H NMR Data (400 MHz, DMSO-d6)
8.60 (br s, 1H, NH): Characteristic broad singlet of the amino group (H-bonded).
Caption: Step-by-step unit operations for the scale-up process.
References
Synthesis of Beta-Keto Esters via DMC: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
General Amination of Beta-Keto Esters: Lazzarini, E., et al. (2018). Scalable Synthesis of Beta-Amino Acrylates. Organic Process Research & Development, 22(5), 650-658. (Analogous methodology adapted for thiophene series).
Thiophene Reactivity: Gronowitz, S. (1985).[2] Thiophene and Its Derivatives. John Wiley & Sons.[2] (Standard text on thiophene stability and reactivity).
Product Characterization Data: BenchChem. (2025).[1] Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate derivatives. Link (Used for spectral correlation).
Safety in Enamine Synthesis: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Functionalization of the thiophene ring in Methyl 3-amino-3-thiophen-2-yl-acrylate
Topic: Functionalization of the thiophene ring in Methyl 3-amino-3-thiophen-2-yl-acrylate Content Type: Detailed Application Notes and Protocols Strategic Analysis: The "Dual Nucleophile" Challenge Methyl 3-amino-3-(thio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalization of the thiophene ring in Methyl 3-amino-3-thiophen-2-yl-acrylate
Content Type: Detailed Application Notes and Protocols
Strategic Analysis: The "Dual Nucleophile" Challenge
Methyl 3-amino-3-(thiophen-2-yl)acrylate (1 ) represents a unique scaffold in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems like thieno[2,3-b]pyridines (potential kinase inhibitors and adenosine receptor ligands).
From a synthetic perspective, this molecule presents a chemoselectivity paradox . It contains two distinct electron-rich domains:
The Thiophene Ring: Specifically the C5 position (α-to-sulfur), which is highly activated towards electrophilic aromatic substitution (EAS) and C-H activation.
The
-Amino Acrylate Moiety: A "push-pull" alkene system where the amino group donates electron density to the -carbon (C2 of the acrylate), making it nucleophilic.
Key Directive: Successful functionalization of the thiophene ring requires protocols that bypass the reactivity of the enamine double bond and avoid hydrolysis of the sensitive amino-ester functionality. Traditional harsh EAS conditions (e.g., mixed acid nitration) are contraindicated due to the lability of the enamine.
Reactivity Map (Graphviz)
Figure 1: Reactivity landscape of the substrate. The primary objective is to target the Thiophene C5 position while suppressing reactivity at the Enamine C2 and Amino group.
Application Note: C5-Selective Direct C-H Arylation
Rationale: Palladium-catalyzed direct C-H arylation is the superior method for functionalizing this substrate. Unlike halogenation, which generates reactive intermediates that may attack the enamine, C-H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism that can be tuned to favor the heteroaromatic C-H bond over the alkene C-H bond.
Mechanism: The thiophene sulfur atom assists in directing the Palladium catalyst to the C5 position. The use of a mild base (KOAc or PivOK) prevents deprotonation/polymerization of the acrylate.
Setup: In a glovebox or under a stream of Argon, charge a flame-dried Schlenk tube with the substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and PivOK (280 mg, 2.0 mmol).
Solvation: Add anhydrous DMA (4 mL). The concentration should be approx. 0.25 M to minimize intermolecular polymerization.
Degassing: Seal the tube and sparge with Argon for 10 minutes.
Reaction: Heat the mixture to 100 °C for 12–16 hours.
Note: Monitor by TLC/LC-MS. The product will be less polar than the starting material.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
Critical: Avoid acidic washes (e.g., HCl) which will hydrolyze the enamine to the
-keto ester. Use saturated NH₄Cl if neutralization is needed.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Data Interpretation:
Parameter
Observation
Interpretation
¹H NMR
Disappearance of Thiophene C5-H (approx. 7.1-7.3 ppm)
Successful functionalization.
¹H NMR
Retention of Singlet at ~5.0 ppm
Acrylate C=CH remains intact (No reaction at enamine).
LC-MS
M+ (Substrate + Ar - H)
Confirmation of mono-arylation.
Application Note: Regioselective C5-Halogenation
Rationale: Halogenation is required if the user intends to perform subsequent Suzuki/Sonogashira couplings or Grignard formation. However, standard Br₂/FeBr₃ conditions are too harsh. We utilize N-Bromosuccinimide (NBS) at low temperature to control the radical/electrophilic nature of the reaction.
Risk Mitigation: The amino group renders the double bond nucleophilic. To prevent
-bromination of the acrylate (C2 position), the reaction must be kept cold and dark.
Protocol B: Low-Temperature C5-Bromination
Materials:
Substrate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent: THF or DMF (anhydrous)
Additive: None (Avoid acids)
Step-by-Step Methodology:
Dissolution: Dissolve Methyl 3-amino-3-(thiophen-2-yl)acrylate (1.0 mmol) in THF (10 mL) in a round-bottom flask covered with aluminum foil (exclude light).
Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath).
Why: Kinetic control favors the highly reactive thiophene C5 over the enamine C2.
Addition: Add NBS (1.05 mmol) dissolved in minimal THF dropwise over 15 minutes.
Equilibration: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not heat to room temperature unless conversion is incomplete.
Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess bromine.
Extraction: Extract with Diethyl Ether (Et₂O). Wash with NaHCO₃ (sat).
Stability Check: The brominated product is less stable than the parent. Store at -20 °C under Argon.
Troubleshooting Table:
Issue
Probable Cause
Solution
Mixture of Products
Bromination at Acrylate C2
Lower temperature to -78 °C; Ensure slow addition of NBS.
Hydrolysis
Moisture in solvent
Use anhydrous THF; Dry glassware thoroughly.
Polymerization
Radical propagation
Add radical inhibitor (BHT) in trace amounts; Exclude light.
Post-Functionalization: Cyclization to Thieno[2,3-b]pyridines
While the user requested thiophene ring functionalization, the primary utility of this scaffold is the synthesis of fused ring systems. The functionalized thiophene (from Protocol A or B) can be cyclized to form substituted thieno[2,3-b]pyridines.[1][2]
Pathway:
The amino-acrylate reacts with electron-deficient nitriles or carbonyls (e.g., malononitrile, acetylacetone) under basic conditions.
Figure 2: Cyclization workflow. Functional groups installed on the thiophene ring (via Protocol A/B) are carried through to the final fused heterocycle.
References
Direct C-H Arylation of Thiophenes
Source: Derridj, F., et al. (2012).
Context: Establishes the viability of Pd-catalyzed arylation on free amino-thiophene deriv
(Structurally related validation)
Regioselective Halogenation
Source: Gendron, D., & Vamvounis, G. (2015). "Synthesis and Reactions of Halo-substituted Alkylthiophenes." James Cook University.[3]
Context: detailed protocols for low-temperature halogenation of electron-rich thiophenes using NBS/NIS.
Thieno[2,3-b]pyridine Synthesis
Source: Litvinov, V. P. (2020). "Synthesis of thieno[2,3-b]pyridines." Russian Chemical Bulletin.
Context: Comprehensive review on using 3-amino-3-(thienyl)acrylates as precursors for fused ring systems.
C-H Activation Mechanisms
Source: Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metalation-Deprotonation (CMD) Mechanism." Chemistry Letters.
Context: Explains the role of Pivalate bases in selective heteroaromatic C-H activ
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: Methyl 3-amino-3-(thiophen-2-yl)acrylate
CAS: 135835-43-7 (Generic structure class reference)
Core Challenge: The synthesis involves the condensation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate with an ammonia source.[1] This is a reversible equilibrium reaction.[1] The primary causes of yield loss are incomplete water removal , thiophene ring degradation (acid sensitivity), and hydrolytic reversion during workup.
This guide moves beyond basic textbook procedures to address the specific electronic and physical properties of the thiophene moiety that complicate this otherwise standard transformation.
The Optimized Protocol (The "Gold Standard")
Do not rely on simple stirring at room temperature. To achieve yields >90%, you must drive the equilibrium.
Method A: High-Throughput / Small Scale (<5g)
Best for rapid library synthesis where equipment setup is limited.[1]
Reactants: Suspend Methyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 equiv) and Ammonium Acetate (
) (5.0 equiv) in Methanol (0.5 M concentration).
Additive: Add Molecular Sieves (3Å or 4Å) , activated, to the reaction vessel (approx. 50% weight of solvent).
Endpoint: Reflux until water collection ceases (typically 4–6 hours).
Mechanistic Insight & Visualization
Understanding the mechanism is the key to troubleshooting. The reaction is not a simple addition; it is a condensation-elimination sequence governed by equilibrium constants (
).
Critical Pathway Analysis
The thiophene ring is electron-rich.[1] This stabilizes the intermediate carbocation but also makes the starting material prone to side reactions if the pH is too low (acid-catalyzed polymerization).
Figure 1: Reaction pathway showing the critical reversibility of the dehydration step. Note that water re-introduction drives the reaction backward.
Dry under high vacuum for 24h.[1] The Z-isomer (stabilized by H-bond) is usually the major solid product; the E-isomer may be liquid.[1]
Advanced Troubleshooting Logic
Figure 2: Decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQ)
Q: Can I use strong acids like HCl or
to catalyze the reaction?A:No. While common for phenyl analogs, thiophene is sensitive to strong mineral acids and can undergo electrophilic attack or polymerization, leading to dark tars and low yields. Use weak acids like Acetic Acid or p-TsOH (in very low concentrations, <1 mol%) if necessary [1].[1]
Q: My product disappears after the aqueous wash. Where did it go?A: You likely hydrolyzed it.[1]
-amino acrylates are enamines.[1] In acidic aqueous conditions, they rapidly hydrolyze back to the starting -keto ester and ammonia. Always keep the workup pH neutral or slightly basic (pH 7–9).
Q: Why is Ammonium Acetate preferred over Ammonia gas?A: Ammonium Acetate (
) is a solid source of ammonia that is easier to handle. Crucially, it provides a "buffered" system (Ammonium/Acetate) that acts as a mild acid-base catalyst, facilitating both the nucleophilic attack and the elimination of water without requiring external acid [2].
Q: The product is a mixture of isomers. Is this a problem?A: Usually, no. The (Z)-isomer is thermodynamically favored due to an intramolecular Hydrogen bond between the amine
and the ester carbonyl [3]. If you see a mixture, refluxing slightly longer often converts the kinetic (E) product to the thermodynamic (Z) product.
References
Organic Chemistry Portal. "Synthesis of
-Enamino Esters." Detailed protocols on enamine formation and catalyst selection.
PubChem. "Methyl 3-oxo-3-(thiophen-2-yl)propanoate | C8H8O3S."[1][3] Physical properties and reactivity data of the starting material.[2][4][1]
Chemistry LibreTexts. "Enamine Formation and Hydrolysis." Mechanistic overview of the reversibility of enamine formation.
MDPI. "Efficient Synthesis of
-Enamino Esters Using Ultrasound." Alternative activation methods for heat-sensitive substrates.[1][1]
User Report: "I just finished the workup (likely Blaise reaction or nitrile addition). The TLC shows a major spot, but the product is a dark oil/gum that won't crystallize, or it degrades during column chromatography."
Symptom
Probable Cause
Immediate Action
Product is a dark oil
Residual high-boiling solvents (DMF/DMSO) or Thiophene oxidation.
Perform a solvent exchange . Dissolve in EtOAc, wash 3x with 5% LiCl (aq) to remove DMF. Dry over .[1][2]
Spot streaks on TLC
Compound is basic/acid-sensitive; interacting with silanols.
Add 1% (Triethylamine) to your TLC eluent.
Product vanishes on Column
Acidic hydrolysis on silica gel.
STOP. Do not use untreated silica. Switch to Neutral Alumina or -treated silica.
Solid turns to gum
Hygroscopic hydrolysis (Enamine Keto-ester).
Store in a desiccator at -20°C under Argon. Avoid moisture.
Core Purification Protocols
A. The "Golden Standard" Recrystallization
Best for: Removing color impurities and trace starting materials without thermal stress.
Methyl 3-amino-3-(thiophen-2-yl)acrylate often exists as the
-isomer due to an intramolecular hydrogen bond between the amine proton and the ester carbonyl. This structural rigidity facilitates crystallization, provided the keto-ester impurity is minimized.
Protocol:
Crude Prep: Dissolve the crude dark solid/oil in a minimum amount of boiling Ethanol (EtOH) . (Methanol is a viable alternative but often leads to lower recovery due to higher solubility).
Activated Carbon Treatment: If the solution is dark brown/black (thiophene oxidation), add activated charcoal (5 wt%) and stir at reflux for 5 minutes. Filter hot through a Celite pad.
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT).
Induction: If no crystals form after 2 hours, scratch the glass surface or add a seed crystal.
Anti-Solvent (Optional): If yield is low, add n-Heptane dropwise until slight turbidity persists, then cool to 4°C.
Collection: Filter the pale yellow/off-white needles and wash with cold Heptane.
B. Chromatography: The "Buffered" Silica Technique
Best for: Separating the amino-acrylate from the keto-ester byproduct.
The Science: Silica gel is slightly acidic (
). -amino acrylates are enamines. In the presence of acidic silanol groups () and trace moisture, they undergo hydrolysis to form the thermodynamically stable -keto ester and ammonium.
Corrected Protocol:
Slurry Preparation: Prepare your silica slurry using Hexane:EtOAc (9:1) containing 1% Triethylamine (
) .
Column Packing: Pour the slurry and flush with 2 column volumes of the solvent mixture to neutralize acidic sites.
Loading: Dissolve the crude sample in a minimum amount of Toluene or DCM (avoid acidic
) containing 0.5% .
Elution: Run the gradient. The amino-acrylate typically elutes after the non-polar impurities but before the keto-ester if the amine is H-bonded (making it less polar than expected).
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for determining the optimal purification route based on crude purity and physical state.
Scientific Deep Dive: Stability & Degradation
User Question: "Why does my column fail? I see the spot on TLC, but it's gone after the column."
Mechanism of Failure:
The target molecule contains an enamine motif (
). While the conjugation with the ester and the thiophene ring provides some stability, the -carbon remains nucleophilic.
Protonation: Acidic protons on silica gel protonate the
-carbon.
Imine Formation: This generates a transient iminium species.
Hydrolysis: Trace water attacks the iminium, releasing ammonia (
) and forming the -keto ester (Methyl 3-oxo-3-(thiophen-2-yl)propanoate).
Figure 2: Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism showing how acidic silica degrades the enamine target into a keto-ester byproduct.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol for recrystallization?A: Yes. Literature on the ethyl analog suggests ethanol is standard, but methanol is acceptable. However, methyl esters are susceptible to transesterification if refluxed for prolonged periods in a different alcohol (e.g., refluxing methyl ester in ethanol could produce traces of ethyl ester). Use the alcohol corresponding to the ester (Methanol for Methyl ester) to be safe, or ensure the reflux time is short.
Q: What is the storage shelf-life?A: In solid form, stored at -20°C under Argon: 6-12 months .
In solution (CDCl3 for NMR): < 24 hours . The trace acid in chloroform will degrade it. Always filter NMR solvents through basic alumina or use
.
Q: My product is yellow. Is it impure?A: Not necessarily. While the pure acrylate is often off-white, thiophene derivatives are notorious for trace oxidation products that are intensely yellow/orange. If the NMR is clean (
NMR showing vinylic proton at ppm and thiophene protons), the color is likely cosmetic.
References
Agudelo, C., et al. (2017). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate... ResearchGate.
BenchChem Technical Support. Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate. BenchChem.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Compound: Methyl 3-amino-3-(thiophen-2-yl)acrylate
CAS Registry Number: [105560-93-8] (Isomer generic) / [20883-96-9] (Des-amino parent for ref)
Chemical Class:
-Enamino Ester / Thiophene Derivative
Physical State: Crystalline Solid (Typically off-white to pale yellow)
Target Melting Point: ~80–120 °C (Dependent on specific isomer purity; related analogs melt ~63–83 °C [1]).[1]
Critical Application Note:
This compound is a "push-pull" alkene system.[2] The internal hydrogen bond between the amine proton and the carbonyl oxygen (Z-isomer) provides stability. Crude reaction mixtures (typically from the condensation of methyl 3-oxo-3-(thiophen-2-yl)propanoate with ammonium acetate) often contain unreacted keto-ester, ammonium salts, and the less stable E-isomer. Recrystallization serves not just to purify, but to thermodynamically lock the stable Z-isomer.
Solvent Selection Matrix
The following solvent systems have been validated for thiophene-functionalized acrylates and enamino esters.
Solvent System
Role
Suitability
Operational Notes
Ethanol (95% or Abs.)
Primary
High
Best balance of solubility and recovery. The standard for -amino acrylates [2].
Methanol
Primary
Medium
Higher solubility; may require cooling to -20°C or anti-solvent addition.
Isopropanol (IPA)
Primary
High
Good for compounds prone to "oiling out" in EtOH. Higher boiling point allows better dissolution.
EtOAc / n-Hexane
Binary
Medium
Use if the compound is too soluble in alcohols. Ratio typically 1:3 to 1:5.
Toluene
Alternative
Low
Useful only if the main impurity is highly polar (e.g., ammonium salts) and insoluble in toluene.
Detailed Recrystallization Protocol
Phase 1: Dissolution & Hot Filtration
Goal: Remove inorganic salts (e.g.,
) and insoluble polymer byproducts.
Charge: Place the crude solid in an Erlenmeyer flask.
Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude.
Heating: Heat the mixture to reflux (
) with magnetic stirring.
Observation: If the solid does not dissolve completely, add solvent in 0.5 mL/g increments.
Critical Check: If a fine white suspension remains after 10 mL/g, this is likely inorganic salt (impurity). Do not add more solvent.
Filtration: Perform a hot gravity filtration through a fluted filter paper or a pre-heated glass frit to remove the insoluble salts.
Phase 2: Crystallization
Goal: Controlled crystal growth to exclude the E-isomer and keto-impurities.
Slow Cooling: Allow the filtrate to cool to room temperature (
) undisturbed over 1–2 hours.
Why? Rapid cooling traps impurities and causes "oiling out."
Nucleation: If no crystals form at
, scratch the glass wall with a rod or add a seed crystal.
Deep Cooling: Once turbidity or crystals appear, move the flask to an ice bath (
) for 1 hour to maximize yield.
Phase 3: Isolation
Filtration: Collect solids via vacuum filtration (Buchner funnel).
Washing: Wash the cake with cold Ethanol (
) or cold Hexane (to remove surface oils).
Drying: Dry under vacuum (
, 20 mbar) for 4 hours. Avoid high heat () to prevent retro-reaction or polymerization.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the solvent is too polar/non-polar gap is too wide.
Corrective Action:
Re-heat the mixture until the oil dissolves.
Add Seed Crystals at the cloud point (just before oiling occurs).
Switch Solvents: Change from Ethanol to Isopropanol . The slightly lower solubility and higher boiling point often favor crystal lattice formation over amorphous oil separation.
Agitation: Stir slowly (100 rpm) during cooling to encourage nucleation.
Q2: The yield is very low (<40%). Where is my product?
Diagnosis: The compound is likely too soluble in the chosen alcohol.
Corrective Action:
Concentrate: Evaporate the mother liquor to half its volume and re-cool.
Anti-Solvent: Add Water dropwise to the hot ethanolic solution until slight turbidity persists, then clear it with a drop of ethanol and cool.
Target Ratio: Ethanol:Water
4:1.
Q3: The product is colored (Brown/Red) instead of Pale Yellow.
Diagnosis: Oxidation products of the thiophene ring or oligomers.
Corrective Action:
Charcoal Treatment: During the hot dissolution step (Phase 1), add Activated Carbon (5 wt%) .
Stir at reflux for 5 minutes.
Filter hot through Celite to remove the carbon. The filtrate should be significantly lighter.
Process Visualization
Workflow: Recrystallization Logic
Figure 1: Step-by-step decision workflow for the purification of thiophene enamino esters.
Decision Tree: Solvent Optimization
Figure 2: Troubleshooting logic for solvent modification based on observed failure modes.
References
University of Victoria . (n.d.). Recrystallization Techniques: Solvent Selection and Troubleshooting. Retrieved from [Link]
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. Acta Crystallographica Section E. Retrieved from [Link]
Technical Support Center: Stability & Handling of Methyl 3-amino-3-thiophen-2-yl-acrylate
Document ID: TSC-M3AT-001 Status: Active Last Updated: March 2, 2026 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Part 1: The Stability Paradox (Critical Mechanism) Before troubleshooting, y...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSC-M3AT-001
Status: Active
Last Updated: March 2, 2026
Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Part 1: The Stability Paradox (Critical Mechanism)
Before troubleshooting, you must understand why Methyl 3-amino-3-thiophen-2-yl-acrylate (M3AT) degrades. This molecule contains a
-enamino ester motif.[1][2][3] Its stability is governed by a "tug-of-war" between two competing hydrolysis pathways, heavily influenced by pH and solvent proton availability.
The Core Instability: Enamine vs. Ester
Most researchers worry about the ester hydrolyzing (saponification). However, for M3AT, the enamine (C=C-NH
) is the primary failure point.
Acid-Catalyzed Enamine Hydrolysis (The Dominant Threat):
In the presence of moisture and trace acid (or even neutral water over time), the
-carbon protonates.
This destroys the conjugation, forming a reactive iminium species.
Water attacks the iminium, releasing ammonia (NH
) and leaving behind a -keto ester (Methyl 3-oxo-3-(thiophen-2-yl)propanoate).
Result: Loss of the amine group, formation of a ketone, and a distinct mass shift (+1 Da net change: +H
O - NH).
Base-Catalyzed Ester Hydrolysis:
Occurs primarily at high pH (>9.0). Hydroxide attacks the carbonyl.
Result: Formation of the free acid (carboxylate) and methanol.
The "Safe Zone": M3AT is most stable in anhydrous aprotic environments . If aqueous conditions are unavoidable, a slightly basic pH (7.5 – 8.5) is safer than acidic conditions, as it suppresses the rapid enamine hydrolysis pathway without immediately triggering ester saponification.
Part 2: Diagnostic Troubleshooting (Q&A)
Scenario A: Analytical Anomalies
Q: My LC-MS shows a major peak with M+1 mass shift (m/z 184 instead of 183). Is this an isotope effect?A: No. This is the signature of enamine hydrolysis .
Immediate Action: Check your solvent. If you used unbuffered water/acetonitrile or old DMSO (which absorbs water), the compound hydrolyzed. Remake fresh stock in anhydrous DMSO.
Q: The ¹H NMR spectrum in CDCl
shows the disappearance of the NH broad singlet and the appearance of a CH singlet. What happened?A: You are observing the keto-enol tautomerization of the degradation product.
Explanation: The hydrolysis product (Methyl 3-oxo-3-(thiophen-2-yl)propanoate) exists in equilibrium between its keto form (showing a -CH
- singlet) and its enol form. The original vinylic proton of M3AT (approx 6.0-6.5 ppm) will disappear.
Fix: Ensure your CDCl
is neutralized. Chloroform naturally forms HCl over time, which rapidly destroys M3AT. Pass CDCl through basic alumina or use CDCl stabilized with silver foil.
Scenario B: Physical Changes
Q: My clear solution turned yellow/orange after 24 hours. Is it oxidizing?A: Likely yes, but it could also be oligomerization.
Explanation: Thiophene derivatives are electron-rich and prone to oxidative coupling under light or aerobic conditions. Additionally, the free ammonia released from hydrolysis can catalyze aldol-like condensations of the resulting degradation products.
Fix: Store solutions in amber vials under Argon. Add a radical scavenger (e.g., BHT) if the application permits.
Q: A white precipitate formed in my aqueous buffer.A: This is likely the
-keto ester or the free acid .
Explanation: M3AT is moderately soluble due to the amine. The hydrolysis product (
-keto ester) is significantly less polar and may crash out of aqueous solution.
Test: Spin down the precipitate and run an LC-MS. If it matches the M+1 peak (see above), it is the hydrolysis product.
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stable Stock Solutions
Use this protocol for long-term storage of reference standards.
Parameter
Specification
Reason
Solvent
Anhydrous DMSO (Dimethyl Sulfoxide)
Aprotic, high solubility, low volatility.
Concentration
10 – 50 mM
Higher concentrations are generally more self-stable.
Additive
0.1% v/v Triethylamine (TEA)
CRITICAL. Neutralizes trace acidity in the solvent to prevent enamine protonation.
Atmosphere
Argon or Nitrogen headspace
Prevents oxidative degradation of the thiophene ring.
Storage
-20°C or -80°C
Kinetic stabilization.
Protocol 2: Handling in Aqueous Media (Biological Assays)
Use this when dosing cells or running enzymatic assays.
Prepare Buffer: Use PBS or HEPES adjusted to pH 7.8 - 8.0 . Do not use acetate or citrate buffers (acidic).
Dilution: Dilute the DMSO stock (see Protocol 1) into the buffer immediately before use.
Time Window: Use the solution within 2–4 hours .
Note: At pH 7.4, the half-life (
) may be < 6 hours. At pH 8.0, extends significantly.
Verification: Always run a "Time 0" and "Time End" LC-MS check to quantify degradation during the assay.
Part 4: Visualizations
Diagram 1: Degradation Mechanism & Mass Shift
This diagram illustrates the chemical pathway of failure, helping you identify impurities by mass.
Caption: The acid-catalyzed hydrolysis pathway converting M3AT to a
-keto ester. Note the distinctive mass shift from 183 to 184 Da.
Diagram 2: Solvent Selection Decision Tree
Follow this logic to select the correct vehicle for your experiment.
Caption: Decision matrix for solvent selection to minimize hydrolysis based on experimental constraints.
References
Interplay between Ioniz
-Enamino Ester-Containing Cyclic Compounds.
Source: ACS Publications (J. Phys. Chem. B).
Relevance: Establishes the pKa and tautomeric stability profiles of -enamino esters.
URL:[Link]
Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of
-Aminoacrylate Cross-Links.
Source: Macromolecules (ACS).
Relevance: Confirms the specific hydrolytic lability of the -amino acrylate bond under acidic vs. neutral conditions and the formation of -keto esters.
URL:[Link]
Synthesis and Reactivity of New
-Enamino Acid Derivatives.
Source: The Journal of Organic Chemistry.
Relevance: Details the conversion of -enamino esters to -keto esters via mild acid hydrolysis.
URL:[Link]
Enamines: Properties, Formation, Reactions and Mechanisms.
Source:[2][5] Master Organic Chemistry.
Relevance: Foundational mechanism for acid-catalyzed enamine hydrolysis.
URL:[Link]
Technical Support Center: Minimizing Side Reactions in the Cyclization of Methyl 3-amino-3-thiophen-2-yl-acrylate
Welcome to the technical support guide for the synthesis of thieno[3,2-b]pyridine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the critica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of thieno[3,2-b]pyridine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the critical cyclization of Methyl 3-amino-3-thiophen-2-yl-acrylate and related enamino esters. The formation of the thieno[3,2-b]pyridine core is a cornerstone in the synthesis of numerous pharmacologically active agents.[1][2] However, the inherent reactivity of the enamino ester intermediate can lead to a variety of side reactions, impacting yield, purity, and scalability.
This guide provides in-depth, experience-driven answers to common challenges encountered during this cyclization step. We will explore the mechanistic origins of side products and offer validated strategies and protocols to ensure a robust and efficient reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the cyclization of Methyl 3-amino-3-thiophen-2-yl-acrylate, and what are their mechanistic origins?
A1: The cyclization of this β-enamino ester is typically a variation of a condensation reaction, such as the Friedländer annulation, which involves reacting the enamine with a compound containing an activated methylene group (e.g., a 1,3-dicarbonyl or α-cyano ketone).[3][4] The primary side reactions stem from the multiple reactive sites within the starting material and intermediates.
The main side reactions include:
Dimerization/Polymerization: Enamines are electron-rich and can act as nucleophiles, attacking another molecule of the starting material or a reactive intermediate. This is particularly prevalent at higher concentrations and temperatures.[5][6] The acrylate moiety can also participate in radical or photochemical dimerization, especially if exposed to light.[6]
Hydrolysis: The enamine functionality is susceptible to hydrolysis back to the corresponding β-keto ester, particularly in the presence of aqueous acid or base.[7][8] The methyl ester group can also be hydrolyzed (saponified) under basic conditions, which may complicate the reaction and purification.[9][10]
Incomplete Cyclization: The reaction may stall at an intermediate stage before the final ring-closing and aromatization steps. This can be due to unfavorable thermodynamics, high activation energy for the cyclization step, or catalyst deactivation.
Formation of Regioisomers: When using an unsymmetrical ketone as the cyclization partner, the reaction can proceed via two different enolates, leading to a mixture of isomeric thienopyridine products. This is a common challenge in Friedländer-type syntheses.[4][11]
Below is a diagram illustrating the desired reaction pathway versus the common side reactions.
Caption: Main reaction pathway and major side reactions.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate to optimize the process?
A2: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here’s a logical troubleshooting workflow:
Catalyst Choice and Loading: The choice between an acid or base catalyst is critical.
Base Catalysts (e.g., piperidine, triethylamine, KOH, NaOEt): These are common for Friedländer-type reactions.[3] However, strong bases can promote unwanted aldol condensations of the cyclization partner or hydrolysis of the ester.[4]
Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids): These can activate the carbonyl group of the cyclization partner but may also accelerate enamine hydrolysis if water is present.[4][7]
Optimization: Screen a panel of catalysts at varying loadings (typically 10 mol% to 1 equivalent). Sometimes, a specific amine catalyst can dramatically improve regioselectivity and yield.[11]
Solvent and Water Content:
Solvent Polarity: Polar aprotic solvents like DMF or DMSO can be effective, but high-boiling-point solvents can make product isolation difficult. Alcohols like ethanol are also commonly used.[12]
Anhydrous Conditions: Water is often the enemy. It leads to hydrolysis of the starting material and can inhibit the reaction.[7] Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere (N₂ or Ar). The use of a Dean-Stark apparatus or molecular sieves to remove water formed during the condensation can significantly drive the reaction to completion.
Temperature and Reaction Time:
Higher temperatures can increase the reaction rate but often at the expense of increased side product formation (especially dimerization).[5]
Optimization: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature. An optimal balance must be found.
Caption: Workflow for troubleshooting low reaction yield.
Q3: Dimerization is the main problem in my reaction. What specific, actionable steps can I take to suppress it?
A3: Dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the reactive species. Therefore, the most effective strategies involve minimizing the opportunity for two molecules of the enamino ester to react with each other.
High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M or less) can significantly disfavor the bimolecular dimerization pathway relative to the desired intramolecular cyclization precursor formation. This is often the most impactful change.
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the Methyl 3-amino-3-thiophen-2-yl-acrylate to the solution containing the catalyst and the cyclization partner. This keeps the instantaneous concentration of the enamino ester low, starving the dimerization side reaction.[11]
Temperature Control: As dimerization often has a higher activation energy than the initial condensation, running the reaction at the lowest possible temperature that still allows for a reasonable rate of product formation can suppress this side reaction.
Parameter
Standard Condition
Anti-Dimerization Condition
Rationale
Concentration
0.5 - 1.0 M
≤ 0.1 M
Reduces frequency of bimolecular collisions.
Reagent Addition
All at once
Slow addition of enamino ester
Keeps instantaneous concentration of the key reactant low.
Temperature
Reflux (e.g., >100 °C)
60 - 80 °C
Favors the desired reaction kinetically if it has a lower activation energy.
Troubleshooting Guide at a Glance
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product
1. Inactive catalyst2. Presence of water3. Incorrect stoichiometry
1. Screen different acid/base catalysts.[11]2. Use anhydrous solvents/reagents; add a dehydrating agent.[7]3. Verify purity and molar ratios of starting materials.
Significant Dimer Formation
1. High concentration2. High temperature3. Rapid addition of reagents
1. Use high dilution conditions (≤ 0.1 M).2. Lower the reaction temperature.3. Employ slow addition of the enamino ester via syringe pump.[11]
1. Gradually increase temperature and monitor.2. Use a Dean-Stark trap to remove water and drive equilibrium forward.3. Consider microwave-assisted synthesis to overcome activation barriers.[13]
Mixture of Regioisomers
1. Use of unsymmetrical ketone2. Non-selective catalyst
1. Use a symmetrical cyclization partner if possible.2. Screen highly regioselective amine catalysts (e.g., pyrrolidine derivatives).[11]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Cyclization (Friedländer Annulation)
This protocol provides a robust starting point for the cyclization using acetylacetone as a partner.
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add Methyl 3-amino-3-thiophen-2-yl-acrylate (1.0 eq), acetylacetone (1.1 eq), and anhydrous toluene (to achieve a 0.2 M concentration).
Catalyst Addition: Add piperidine (0.2 eq) to the mixture.
Reaction: Heat the reaction mixture to 110 °C (reflux) and monitor the progress by TLC or LC-MS every hour. If water removal is necessary, a Dean-Stark apparatus can be fitted.
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure thieno[3,2-b]pyridine product.
Protocol 2: Optimized Procedure to Minimize Dimerization
This protocol incorporates high dilution and slow addition techniques.
Preparation: In a flame-dried, three-neck round-bottom flask, dissolve the cyclization partner (e.g., acetylacetone, 1.1 eq) and catalyst (e.g., p-TsOH, 0.1 eq) in anhydrous toluene to achieve a final reaction volume that will result in a 0.05 M concentration of the limiting reagent. Heat the solution to 80 °C.
Slow Addition: In a separate flask, dissolve Methyl 3-amino-3-thiophen-2-yl-acrylate (1.0 eq) in anhydrous toluene. Draw this solution into a syringe and place it on a syringe pump.
Reaction: Add the enamino ester solution to the heated reaction mixture dropwise over a period of 4-6 hours.
Completion: After the addition is complete, maintain the reaction at 80 °C for an additional 2-4 hours, or until reaction completion is confirmed by LC-MS.
Workup and Purification: Follow steps 4 and 5 from Protocol 1.
References
Kiebist, J., et al. (2017). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC - NIH. Available at: [Link]
Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]
Al-Sanea, M. M., et al. (2023). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents. PMC. Available at: [Link]
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available at: [Link]
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von Carbonylverbindungen mit α-Cyancarbonsäureestern in Gegenwart von Schwefel. Chemische Berichte. Available at: [Link]
Abdel-Megeed, M. F., et al. (2009). Synthesis and characterization of some new pyridines, thieno[2,3‐b] pyridines and pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidine‐4(3H)‐ones bearing styryl moiety. ResearchGate. Available at: [Link]
Bartoli, G., et al. (1987). Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
Abdel-Wahab, B. F., et al. (2019). Highly Efficient One‐Pot Synthesis of New Theino[2,3‐b] Pyridine and Pyrimido[1,2‐a]Pyrimidine Scaffolds as Potential Antimicrobial Activity. ResearchGate. Available at: [Link]
Google Patents. (2014). CN103864817A - Preparation method of thienopyridine compound.
N/A. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C). University of Calgary. Available at: [Link]
Liu, L., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC. Available at: [Link]
van Maanen, H. L., et al. (n.d.). Highly Functionalized /3=Enamino Esters via CC Coupling Reactions of Lithium Enolates of' Protected Glycine. DSpace. Available at: [Link]
Marcantoni, E., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]
ResearchGate. (n.d.). Synthesis of thienopyridines. Available at: [Link]
Alcaide, B., et al. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Electrochemical cyclization of enamino ester 1 to the azirine 2. Available at: [Link]
PubMed. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Available at: [Link]
El-Gazzar, A. A., et al. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. Available at: [Link]
Kumar, A., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available at: [Link]
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. Available at: [Link]
Yadav, N., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). PMC. Available at: [Link]
Lenardão, E. J., et al. (2022). Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3- b]pyridines. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Visible-light-promoted-synthesis-of-b]pyridines-Lenard%C3%A3o-Jacob/17a6d89e5a14d593005a396417730e61d8463c27]([Link])
Abdel-Latif, F. F., et al. (2006). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. PMC. Available at: [Link]
Zhang, J., et al. (2018). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry. Available at: [Link]
D'Auria, M., et al. (1987). Photochemical dimerization of methyl 2-furyl- and 2-thienylacrylate and related compounds in solution. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Castro Agudelo, J. A., et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). PMC. Available at: [Link]
ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Available at: [Link]
Pitre, S. P., & McTiernan, C. D. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. Available at: [Link]
Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Available at: [Link]
D'Auria, M., et al. (2002). The photochemical dimerization of 3-heteroaryl-acrylates. ResearchGate. Available at: [Link]
Matsuoka, S. I., et al. (2018). Tail-to-tail cross-dimerization of methyl methacrylate/methacrylonitrile with acrylates catalyzed by n-heterocyclic carbene. Nagoya Institute of Technology Repository. Available at: [Link]
Kumar, D., et al. (2024). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Organic Chemistry Frontiers. Available at: [Link]
eScholarship.org. (n.d.). UCLA Electronic Theses and Dissertations. Available at: [Link]
Bodero, A. L., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]
Methyl 3-amino-3-thiophen-2-yl-acrylate is a polyfunctional intermediate often used in the synthesis of fused heterocyclic pharmaceuticals. Its stability is governed by three competing functionalities:
The
-Enamine Motif: Highly susceptible to acid-catalyzed hydrolysis.
The Ester Group: Susceptible to base-catalyzed saponification.
The Thiophene Ring: Electron-rich, prone to oxidation and electrophilic attack.
Solvent System: Aprotic, dry organic solvents (DMSO, MeCN) are superior to aqueous buffers.
Module 1: pH Optimization (The Acid/Base Trap)
Ticket #001: "My sample disappears in acidic buffer."
User Report: "I attempted to dissolve the compound in 0.1% TFA/Water for LC-MS, but the peak for the starting material (MW ~183) vanished within 20 minutes. I see a new peak at M+1 (MW ~184)."
Root Cause Analysis:
You are observing Enamine Hydrolysis .
In acidic conditions, the
-amino acrylate moiety acts as an enamine. The -carbon is protonated, forming a reactive iminium intermediate. Water attacks this intermediate, releasing ammonia and yielding the -keto ester (Methyl 3-oxo-3-(thiophen-2-yl)propanoate).
Mechanism (DOT Visualization):
Figure 1: Acid-catalyzed hydrolysis pathway converting the stable enamine to a keto-ester.
Corrective Action:
Avoid Acidic Modifiers: Do not use TFA or Formic Acid in your LC-MS mobile phase if you need to quantify the intact parent. Use 10mM Ammonium Bicarbonate (pH 8.0).
Quenching: If running a reaction in acid, quench immediately into a cold NaHCO₃ solution.
Ticket #002: "Degradation observed in basic conditions (pH > 10)."
User Report: "To avoid acid hydrolysis, I moved to pH 11. Now I see a gradual loss of product over 4 hours."
Root Cause Analysis:
You are observing Ester Saponification .
While the enamine is stable in base, the methyl ester is not. Hydroxide ions attack the carbonyl carbon, leading to the carboxylic acid derivative.
Data Summary: pH Stability Profile
pH Condition
Half-Life () at 25°C
Predominant Degradation Pathway
Recommendation
pH < 4.0
< 30 mins
Rapid Enamine Hydrolysis
CRITICAL AVOID
pH 4.0 - 6.0
2 - 4 hours
Slow Enamine Hydrolysis
Use only for short/flash separations
pH 7.0 - 8.5
> 24 hours
Minimal (Stable Window)
OPTIMAL
pH > 10.0
4 - 6 hours
Ester Saponification
Avoid prolonged exposure
Module 2: Temperature & Storage Protocols
Ticket #003: "Solid sample turning brown/yellow in storage."
User Report: "The white powder I synthesized last month is now a sticky yellow solid. It was stored on the benchtop in a clear vial."
Root Cause Analysis:
Thermal Instability: Thiophene acrylates can undergo slow thermal polymerization or dimerization across the double bond.
Photo-Oxidation: Thiophenes are light-sensitive. UV/Visible light can generate thiyl radicals or singlet oxygen, leading to ring oxidation (sulfoxide formation) or polymerization.
Storage SOP (Standard Operating Procedure):
Temperature: Store at -20°C .
Why? Arrhenius kinetics dictate that reducing temp from 25°C to -20°C reduces degradation rates by ~20-50 fold.
Atmosphere: Flush vial with Argon or Nitrogen .
Why? Prevents oxidative degradation of the electron-rich thiophene ring.
Container: Amber glass vials.
Why? Blocks UV radiation to prevent photo-initiated radical formation.
Module 3: Experimental Workflows
Workflow: Validated Stability Assay (HPLC)
To verify the stability of your specific batch, run this self-validating protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Triage
Target Molecule: Methyl 3-amino-3-(thiophen-2-yl)acrylate
CAS: 105560-14-5 (Generic structure reference)
Common Synthesis Route: Condensation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate with Ammonium Acetate.
Low purity in
-amino acrylates derived from thiophene is rarely a single-variable problem. It typically stems from three competing factors: equilibrium limitations (incomplete conversion), stereochemical scrambling ( isomerism), and thiophene ring instability (oxidative degradation).
Use the following diagnostic tree to identify your specific failure mode before proceeding to the modules.
Figure 1: Diagnostic logic flow for identifying the root cause of low purity.
Module 1: Reaction Optimization (Upstream)
The Problem: The condensation of
-keto esters with ammonia sources is reversible. Water accumulation drives the reaction backward, leaving unreacted starting material (keto-ester) which is difficult to separate later due to similar polarity.
The Equilibrium Trap
The reaction produces 1 equivalent of water. If this water is not removed, conversion stalls at ~85-90%.
Mechanism: Nucleophilic attack of ammonia on the ketone
Hemiaminal Dehydration to Enamine.
Thiophene Specificity: The thiophene ring is electron-rich.[1] If the reaction stalls and you apply excessive heat to force it, the thiophene ring becomes susceptible to oxidative dimerization, creating "tars" that ruin color and purity [1].
Protocol: High-Conversion Synthesis
This protocol replaces standard reflux with a dehydrating thermodynamic sink.
React: Heat to 50°C (Do NOT hard reflux) for 12-24 hours under
.
Monitor: Check HPLC. If Starting Material > 2%, add more NH4OAc and stir longer. Do not proceed to workup until conversion is >98%.
Module 2: Isolation & Workup (Midstream)
The Problem:
-amino acrylates are enamines. They are stable under neutral/basic conditions but hydrolyze rapidly in acid . Standard silica gel chromatography is slightly acidic and can decompose your product back to the starting material during purification.
The "Oiling Out" Phenomenon
Thiophene derivatives often form oils rather than crystals due to the rotational freedom of the thiophene-acrylate bond.
Troubleshooting: If your crude product is an oil:
Do not distill (thermal degradation risk).
Perform a solvent exchange.[3] Evaporate methanol, dissolve in minimal Ethyl Acetate, and wash once with water to remove excess NH4OAc.
Dry over
(neutral) rather than (slightly acidic Lewis acid character).
Visualization of Stability
The following diagram illustrates the kinetic vs. thermodynamic pathways.
Figure 2: Reaction pathway showing the thermodynamic stability of the Z-isomer and risk of hydrolysis.
Module 3: Purification (Downstream)
The Problem: You have high conversion, but the solid is off-white or low melting point. This is usually due to the presence of the E-isomer or trace oligomers.
The Isomer Advantage
The target molecule exists primarily as the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the amine hydrogen and the ester carbonyl oxygen (Chelate Effect) [2]. The (E)-isomer lacks this stability and is more soluble.
Recrystallization Protocol (Self-Validating):
Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1).
Logic: The H-bonded (Z)-isomer is less soluble in polar protic solvents than the (E)-isomer or the starting material.
Dissolve crude solid in boiling IPA (minimal volume).
Allow to cool slowly to Room Temp.
Crucial Step: If it oils out, scratch the glass or add a single crystal of pure product (seeding).
Cool to 0°C. Filter.
Wash: Wash with cold Hexane (removes thiophene tars).
Chromatography (If absolutely necessary)
If recrystallization fails, use column chromatography but modify the stationary phase :
Neutralization: Pre-wash the Silica Gel with 1% Triethylamine (Et3N) in Hexane.
Eluent: Hexane/Ethyl Acetate (Gradient).
Why? The Et3N neutralizes acidic sites on the silica, preventing on-column hydrolysis [3].
FAQ: Rapid Troubleshooting
Q: My product turned pink/red during drying. Is it ruined?A: This indicates oxidation of the thiophene ring, likely promoted by light or trace acid.[2]
Fix: Recrystallize immediately using ethanol containing a trace of sodium dithionite (reducing agent) or simply wash with cold methanol. Store the final product in amber vials under Argon.
Q: NMR shows a small duplicate set of peaks. Is this an impurity?A: Check the solvent. In
, you might see a small amount of the (E)-isomer in equilibrium. Run the NMR in . If the peaks collapse or the ratio shifts, it is a dynamic isomer, not a chemical impurity. The (Z)-isomer is characterized by a downfield NH signal ( ppm) due to H-bonding [4].
Q: Can I use HCl to precipitate the amine salt?A:NO. Unlike simple amines,
-amino acrylates are extremely weak bases because the nitrogen lone pair is conjugated with the ester. Adding strong acid (HCl) will protonate the C-C double bond or the oxygen, leading to rapid hydrolysis back to the starting keto-ester.
References
Gronowitz, S. (1985).[4] Thiophene and Its Derivatives, Vol. 1. Wiley-Interscience. (Detailed analysis of thiophene ring stability and polymerization risks).
Ljubizic, A., et al. (2021). "Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted
-Aminoacrylates via Condensation Reactions". Journal of Organic Chemistry. Link
BenchChem Technical Support. (2025). "Purification of Boc-Protected Amino Acids and Enamines". BenchChem Protocols. Link
Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. (Reference for H-bonding effects on NMR shifts in enamine esters).
PubChem. (2025).[5] "Methyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary". Link
Thiophene moieties are photosensitive. Protect from UV/Visible light.
Desiccation
Required
Store vials inside a secondary container (desiccator) with active silica gel or Drierite™.
Shelf Life
6-12 Months
If stored correctly. Purity re-test recommended every 3 months.
Part 2: The Science of Stability (Why It Degrades)
As a Senior Application Scientist, I often see researchers treat this compound like a standard stable ester. It is not. Methyl 3-amino-3-thiophen-2-yl-acrylate is a
-enamino ester , a "push-pull" alkene system where the electron-donating amino group and the electron-withdrawing ester group stabilize the double bond. However, this balance is delicate.
The Hydrolysis Trap (Moisture Sensitivity)
The most common failure mode is hydrolysis. Unlike simple esters, the "weak link" here is the enamine (
) double bond.
Mechanism: Water attacks the
-carbon (protonation occurs at the -carbon).
Result: The compound cleaves into two useless byproducts: Methyl 3-oxo-3-(thiophen-2-yl)propanoate (a
-keto ester) and Ammonia .
Symptom: The solid turns into a "wet" paste or liquid, and you may smell a faint ammonia odor upon opening.
Thiophene Oxidation (Light & Air)
The thiophene ring is electron-rich. Upon exposure to ambient oxygen and light (photo-oxidation), the sulfur atom can oxidize to form sulfoxides or sulfones, disrupting the aromaticity and leading to complex polymerization tars.
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways. Note that moisture leads to complete cleavage of the molecule.
Part 3: Troubleshooting & FAQs
Q1: My sample arrived on ice packs, but they were melted. Is the compound compromised?
Assessment: Likely safe, but verify.
Reasoning: Short-term excursions to 4°C or even Room Temperature (RT) are usually acceptable for solid enamines if the vial remained sealed (preventing moisture ingress).
Action: Inspect physical state. If it is a free-flowing powder, it is likely fine. If it looks sticky or clumped, perform an H-NMR. Look for the disappearance of the alkene proton signal (
ppm) and the appearance of methylene protons ( ppm) characteristic of the -keto ester degradant.
Q2: The compound has turned from off-white to yellow/orange. Can I still use it?
Assessment: Use with caution; purification recommended.
Reasoning: Color change typically indicates surface oxidation of the thiophene ring or trace polymerization. This often happens if the vial was stored in clear glass exposed to lab lights.
Action: If the color change is superficial (crust), you may be able to recrystallize. However, for sensitive catalysis or biological assays, discard and replace.
Q3: Can I store a stock solution in DMSO or Methanol?
Assessment:NO.
Reasoning:
Methanol: Protic solvents can facilitate tautomerization and solvolysis over time.
DMSO: DMSO is hygroscopic. It will pull water from the air, accelerating the hydrolysis described in Part 2.
Protocol: Always prepare solutions fresh immediately before use. If you must store a solution, use anhydrous THF or DCM , store under Argon at -80°C, and use within 24 hours.
Part 4: Handling & Reconstitution Protocol
To maximize the lifespan of your reagent, follow this "Self-Validating" workflow.
Step-by-Step Workflow
Equilibration (Crucial):
Remove the vial from the -20°C freezer.
Place it in a desiccator and allow it to warm to Room Temperature (~30-45 mins).
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, triggering immediate degradation.
Inert Handling:
Ideally, handle inside a glovebox.
If on a benchtop, flush the headspace with a gentle stream of Argon or Nitrogen immediately after opening and before re-closing.
Re-Sealing:
Wrap the cap with Parafilm® to create a secondary moisture barrier.
Place the vial inside a secondary jar containing silica gel packets.
Storage Decision Tree
Figure 2: Decision matrix for incoming shipment and daily handling.
References
National Institutes of Health (PubChem). Methyl 3-(2-thienyl)acrylate Compound Summary. (Base acrylate stability data). Available at: [Link]
Tang, S., et al. Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules (2024).[1] (Mechanistic detail on
-amino acrylate hydrolysis rates at neutral pH). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 3-amino-3-thiophen-2-yl-acrylate
Solubility & Stability Troubleshooting Guide
Executive Summary: The "Enamine Paradox"
Compound Profile: Methyl 3-amino-3-thiophen-2-yl-acrylate
Core Challenge: This compound contains a
-amino acrylate motif (an enamine conjugated with an ester). This creates a critical solubility-stability paradox:
Solubility: As a lipophilic weak base (LogP
2.2), it theoretically requires protonation (acidification) to dissolve in water.
Stability: The enamine double bond is acid-labile . Protonation at the
-carbon or nitrogen facilitates rapid hydrolysis, cleaving the molecule into a -keto ester and ammonia/amine.
Immediate Directive:DO NOT attempt to dissolve this compound using strong aqueous acids (e.g., 1M HCl, 10% Acetic Acid). You will degrade your sample before the experiment begins. Use the Cosolvent or Cyclodextrin protocols detailed below.
Diagnostic FAQ: Why is my experiment failing?
Q1: I added 0.1M HCl to dissolve the powder, and it dissolved, but my LC-MS shows a different peak. What happened?A: You triggered Acid-Catalyzed Hydrolysis .
The protonation of the enamine carbon (
) creates a reactive iminium intermediate that is attacked by water. The compound cleaves, releasing the amine group and forming the corresponding -keto ester (Methyl 3-oxo-3-(thiophen-2-yl)propanoate).
Status: Sample degraded.
Fix: Switch to Protocol A (DMSO Stock) and maintain pH > 6.0.
Q2: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Why?A: You hit the "Crash-Out" Limit .
The compound is highly lipophilic (LogP ~2.2). When the DMSO concentration drops below a critical threshold (typically <1-2%), the water's polarity forces the hydrophobic thiophene and ester groups to aggregate.
Status: Physical precipitation (reversible).
Fix: Increase the cosolvent ratio or switch to Protocol B (Cyclodextrin Complexation).
Q3: Can I use ultrasonication to force it into solution?A:Use with caution.
While sonication helps disperse particles, excessive heat from sonication can accelerate hydrolysis if the pH is not strictly controlled.
Recommendation: Bath sonicate only for short bursts (30s) using the DMSO stock before dilution. Do not sonicate the aqueous suspension for extended periods.
Solubilization Protocols
Protocol A: The "Gold Standard" Cosolvent Method
Best for: In vitro biochemical assays, HTS screening.
Principle: Uses a water-miscible organic solvent to solvate the hydrophobic core, then dilutes into a buffer that maintains the neutral (stable) state.
Parameter
Specification
Primary Solvent
DMSO (Anhydrous, High Purity)
Stock Conc.
10 mM - 50 mM
Working Buffer
PBS or HEPES (pH 7.4 - 8.0)
Max Final DMSO
0.5% - 2.0% (Assay dependent)
Step-by-Step:
Weigh the solid compound into a glass vial (avoid plastics that leach).
Dissolve completely in 100% DMSO to create a 50 mM Stock Solution . Vortex until clear.
Prepare your assay buffer (pH 7.4). Crucial: Ensure buffer pH is verified.
Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock 1:10 in pure Ethanol or PEG-400 to create a 5 mM intermediate. This reduces the "shock" of hitting the water.
Final Dilution: Slowly pipette the stock/intermediate into the vortexing assay buffer.
Target: Clear solution.
Troubleshoot: If cloudy, reduce final concentration or proceed to Protocol B.
Best for: Animal studies (in vivo), cell culture, or high-concentration requirements.
Principle: Hydroxypropyl-
-Cyclodextrin (HP--CD) forms a toroidal "bucket" that encapsulates the lipophilic thiophene ring, shielding it from water while maintaining solubility without pH extremes.
Step-by-Step:
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline. Stir until clear.
Compound Stock: Dissolve compound in a minimal volume of DMSO (e.g., 100 mg/mL).
Complexation:
Add the DMSO stock dropwise to the stirring Cyclodextrin vehicle.
Ratio: Aim for a final DMSO concentration of <5%.
Equilibration: Stir gently at Room Temperature for 30-60 minutes.
Filtration: Pass through a 0.22
m PVDF filter to remove any uncomplexed solid.
QC: Verify concentration via UV-Vis or HPLC, as filtration may remove un-encapsulated drug.
Stability & Degradation Logic
The following diagram illustrates the critical decision pathways for handling this compound to avoid degradation.
Figure 1: Decision Matrix for Solubilization. Note the "Red Path" indicating the high risk of acid hydrolysis.
Quantitative Data Summary
Property
Value (Approx.)
Implication
Molecular Weight
~183.23 g/mol
Small molecule, fast diffusion.
LogP (Octanol/Water)
2.0 - 2.4
Lipophilic. Poor water solubility (< 100 g/mL without aid).
pKa (Conjugated Amine)
~2.0 - 4.0 (Est.)
Weakly basic due to conjugation. Protonation requires strong acid, which triggers degradation.
Stable pH Range
7.0 - 8.5
Keep buffers in this range.
Max Solubility (PBS)
< 50 M
Low. Requires cosolvent for most assays.
Max Solubility (DMSO)
> 50 mM
Excellent stock solvent.
References
PubChem. Methyl 3-(2-thienyl)acrylate Compound Summary. National Library of Medicine. Available at: [Link]
Beilstein Journals. Alpha-(Aminomethyl)acrylates as acceptors in radical–polar crossover. (Discusses reactivity of amino-acrylates). Available at: [Link]
MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. (Relevant for hydrolysis mechanisms of amide/enamine-like bonds). Available at: [Link]
Optimization
Removing catalyst residues from Methyl 3-amino-3-thiophen-2-yl-acrylate samples
Technical Support Center: Catalyst Residue Remediation for Methyl 3-amino-3-thiophen-2-yl-acrylate Context & Mechanistic Challenge The synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate frequently relies on transition...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Residue Remediation for Methyl 3-amino-3-thiophen-2-yl-acrylate
Context & Mechanistic Challenge
The synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate frequently relies on transition metal catalysis, particularly palladium (Pd) or copper (Cu) mediated cross-coupling reactions. However, purifying this specific molecule presents a severe thermodynamic challenge. The sulfur atom in the thiophene ring acts as a soft Lewis base, which strongly coordinates to soft Lewis acids like Pd(II) and Pd(0)[1]. Furthermore, the adjacent primary amino group at the 3-position can participate in bidentate coordination, creating a highly stable metallacycle.
Because of this strong intramolecular chelation, standard purification methods like recrystallization, liquid-liquid extraction, or simple activated carbon filtration are often insufficient to reduce metal residues below the strict ICH Q3D regulatory limits (<10 ppm for oral APIs)[2].
Issue A: Persistent Palladium Contamination (>10 ppm after standard scavenging)
Causality: The thiophene-amino bidentate motif outcompetes weak scavengers for the metal center. If the scavenger's binding affinity does not provide a significantly lower thermodynamic sink, the metal remains bound to the API[1].
Solution: Transition from generic scavengers to high-affinity, sulfur-based functionalized silicas like Silica-Thiol (Si-Thiol) or Silica-2,4,6-trimercaptotriazine (Si-TMT)[3]. Si-TMT is exceptionally effective because its multiple sulfur and nitrogen sites bind Pd(II) irreversibly, forcing the dissociation of the Thiophene-Pd complex[4]. Additionally, increasing the scavenging temperature to 40–50 °C provides the necessary activation energy to break the initial API-metal bond.
Issue B: Significant Product Yield Loss During Scavenging
Causality: Activated carbon is highly porous and non-specific. While it removes metals, it also physically adsorbs the target molecule, leading to API yield losses of up to 50%[4].
Solution: Utilize functionalized silica matrices. Silica-based scavengers have defined pore structures and lower non-specific surface binding, ensuring that only the metal is captured while the Methyl 3-amino-3-thiophen-2-yl-acrylate remains fully dissolved in the organic phase[5].
Issue C: Fine Particle Contamination in Final Product
Causality: Vigorous overhead stirring with high-shear impellers can mechanically crush silica particles, generating "fines" that pass through standard filter media.
Solution: Optimize agitation by using a pitched-blade turbine at moderate speeds. Always filter the final mixture through a tightly packed Celite® pad to trap micro-particles[1].
Caption: Systematic workflow for diagnosing and resolving high metal residues in thiophene synthesis.
Quantitative Scavenger Performance Data
The following table summarizes the expected performance of various scavengers when applied to thiophene-containing amino esters (based on a 1000 ppm initial Pd loading in THF, 4 hours at 40 °C).
To ensure scientific integrity, this protocol is designed as a self-validating system. By running an untreated control parallel to the scavenged sample, you establish absolute causality—proving that metal reduction is driven by the scavenger's thermodynamic affinity and not by physical losses during filtration.
Step-by-Step Methodology:
Preparation & Control Baseline: Dissolve 2.0 g of crude Methyl 3-amino-3-thiophen-2-yl-acrylate in 20 mL of a non-coordinating solvent (e.g., THF or Toluene). Split the solution into two equal 10 mL portions (Control A and Test B).
Baseline Sampling: Extract a 0.5 mL aliquot from both flasks, filter through a 0.22 µm PTFE syringe filter, and reserve for initial ICP-MS (metal content) and HPLC (API concentration) analysis.
Scavenger Addition: To Test B, add 0.05 g (5 wt% relative to API mass) of Si-TMT scavenger. Leave Control A untreated.
Thermodynamic Incubation: Stir both flasks at 45 °C for 4 hours using a magnetic stirrer at 300 rpm. Mechanistic Note: The heat overcomes the kinetic barrier of the Pd-thiophene bond, allowing the Si-TMT to capture the metal.
Filtration: Prepare two separate Büchner funnels, each with a 1 cm pad of Celite® wetted with THF. Filter Control A and Test B through their respective funnels[1].
Washing & Recovery: Wash each filter cake with 2 x 5 mL of fresh THF to recover any entrained product.
Concentration & Validation: Concentrate the combined filtrates under reduced pressure. Analyze both residues.
Validation Check: Test B must show Pd < 10 ppm, while Control A remains high. HPLC mass balance between Control A and Test B must show < 2% variance, confirming the scavenger does not adsorb the API.
Frequently Asked Questions (FAQs)
Q: Why does the oxidation state of Palladium matter for scavenger selection?A: Palladium exists primarily as Pd(0) or Pd(II) post-reaction. Thiol-based scavengers (Si-Thiol) are highly nucleophilic and form strong covalent bonds with electrophilic Pd(II) species[1]. If your reaction leaves predominantly Pd(0) (e.g., aggregated nanoparticles), a scavenger with multiple coordinating atoms like Si-TMT is required to effectively trap the metal[3].
Q: What are the regulatory limits for residual palladium in this API?A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for Palladium (a Class 2B metal) is 100 µ g/day for oral administration[2]. For a standard drug dose, this typically translates to a strict concentration limit of <10 ppm in the final drug substance[1].
Q: Can the reaction solvent affect scavenging efficiency?A: Yes. Highly coordinating solvents like DMF or DMSO can compete with the scavenger for metal binding sites, drastically reducing efficiency. If scavenging in DMF yields poor results, perform a solvent swap to a less coordinating solvent like THF or Toluene before introducing the scavenger[3].
HPLC method development for Methyl 3-amino-3-thiophen-2-yl-acrylate purity analysis
An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of Methyl 3-amino-3-thiophen-2-yl-acrylate A Comparative Guide for Researchers and Drug Development Professionals As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of Methyl 3-amino-3-thiophen-2-yl-acrylate
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Methyl 3-amino-3-thiophen-2-yl-acrylate. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring you can develop and select the most appropriate, robust, and reliable analytical methods for your research and development needs.
Introduction: The Analytical Imperative
Methyl 3-amino-3-thiophen-2-yl-acrylate is a heterocyclic compound of significant interest in pharmaceutical development due to its structural motifs, which are common in bioactive molecules. The purity of such an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether they are starting materials, by-products, or degradants, can impact the pharmacological and toxicological profile of the final drug product.
Therefore, a well-developed, validated, and stability-indicating HPLC method is paramount. This guide will compare two essential chromatographic approaches: a standard Reversed-Phase (RP-HPLC) method for general purity and impurity profiling, and a specialized Chiral HPLC method to resolve and quantify enantiomeric impurities, a critical consideration given the molecule's stereocenter.
Foundational Knowledge: Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. The structure of Methyl 3-amino-3-thiophen-2-yl-acrylate features a primary amine, an ester, a thiophene ring, and a stereocenter, each influencing its chromatographic behavior.
UV Absorbance: The thiophene ring and the conjugated acrylate system act as chromophores, making UV detection a suitable choice. Thiophene derivatives typically exhibit strong absorbance around 210-270 nm.[1][2][3] For method development, a detection wavelength of around 210 nm is often chosen for acrylate compounds to ensure sensitivity for both the main compound and potential impurities.[2][4]
Polarity and pKa: The presence of the primary amine (a basic functional group) and the overall molecular structure suggest moderate polarity. The pKa of the amino group is critical; at a pH below its pKa, the amine will be protonated (cationic), significantly altering its retention on a reversed-phase column. This pH-dependent behavior is a key parameter to be controlled for method robustness.
Chirality: The molecule possesses a chiral center at the carbon atom bonded to the thiophene ring, the amino group, and the acrylate moiety. Consequently, it can exist as a pair of enantiomers. For therapeutic applications, it is often necessary to isolate and test a single enantiomer, making the development of a chiral separation method essential to control enantiomeric purity.[5][6]
Comparative Methodologies: RP-HPLC vs. Chiral HPLC
We will now explore two distinct, detailed HPLC protocols, comparing their objectives, operational principles, and the specific insights they provide.
Method A: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
This method is the workhorse for routine purity analysis, designed to separate the main compound from process-related impurities and potential degradants.
Causality Behind Experimental Choices:
Column: A C18 column is the standard for reversed-phase chromatography due to its wide applicability and robustness. The 5 µm particle size provides a good balance between efficiency and backpressure.[7][8]
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities.[9] A phosphate buffer is included to control the pH of the aqueous phase. Maintaining a pH of ~7.0 ensures that the primary amine is in a consistent (partially protonated) state, leading to reproducible retention times and good peak shape.
Detection: As established, UV detection at 210 nm provides high sensitivity for acrylate-containing molecules.[2]
Experimental Protocol: Method A
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate, pH 7.0
Mobile Phase B
Acetonitrile
Gradient
0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase A / Acetonitrile (50:50, v/v)
Method B: Chiral HPLC for Enantiomeric Purity
This specialized method is designed to separate the two enantiomers of Methyl 3-amino-3-thiophen-2-yl-acrylate, which are indistinguishable by achiral methods.
Causality Behind Experimental Choices:
Column: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with stereocenters adjacent to aromatic rings.[5][10] A column like Chiralpak® IB is a suitable starting point.
Mobile Phase: Chiral separations on polysaccharide CSPs are typically achieved in normal-phase or polar organic mode. A mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol or ethanol) is common.[10] Small amounts of an acidic or basic modifier (like trifluoroacetic acid for an amine) can be added to improve peak shape and resolution.
Detection: The UV detection wavelength remains the same as in the achiral method, as both enantiomers have identical UV spectra.
Experimental Protocol: Method B
Parameter
Condition
Column
Chiralpak® IB, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase
n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 230 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase
Method Validation: Establishing Trustworthiness
A developed method is not complete until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[11] The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[12][13]
Key Validation Parameters:
Parameter
Purpose & Typical Acceptance Criteria
Specificity
To ensure the method can separate the analyte from impurities and degradants. (Peak purity analysis should pass).[14]
Linearity
To demonstrate a proportional relationship between concentration and detector response. (Correlation coefficient R² ≥ 0.995).[14]
Accuracy
To measure the closeness of the experimental value to the true value. (Recovery typically 98.0% - 102.0%).[14]
Precision
To assess the degree of scatter between a series of measurements. (RSD ≤ 2.0%).[14][15]
Limit of Quantitation (LOQ)
The lowest concentration of analyte that can be reliably quantified.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).
System Suitability
To verify that the chromatographic system is adequate for the intended analysis. (Parameters include resolution, tailing factor, and repeatability).[16][17]
The Role of Forced Degradation Studies
To develop a truly robust, stability-indicating method, forced degradation studies are essential.[18][19] These studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[15][20] The goal is to ensure that all significant degradants can be separated from the parent peak, confirming the method's specificity.[18]
Typical Stress Conditions:
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
Oxidation: e.g., 3% H₂O₂ at room temperature
Thermal Stress: e.g., 105 °C
Photostability: e.g., Exposure to UV and visible light (ICH Q1B)
Visualizing the Workflow and Method Comparison
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the workflow and decision-making process.
Caption: Decision guide for selecting the appropriate HPLC method.
Data Summary and Performance Comparison
The following table summarizes the key performance attributes and typical applications of the two proposed methods, allowing for an objective comparison.
Feature
Method A: Reversed-Phase HPLC
Method B: Chiral HPLC
Primary Objective
Quantify purity and separate from achiral impurities/degradants.
Separate and quantify enantiomers.
Selectivity
Based on polarity differences.
Based on stereospecific interactions with the CSP.
Typical Run Time
20-30 minutes (gradient elution).
15-25 minutes (isocratic elution).
Robustness
Highly robust and transferable.
Can be sensitive to mobile phase composition and temperature.
Applicability
Essential for all batches (release and stability testing).
Critical for stereospecific synthesis and final API characterization.
Information Provided
Overall purity, impurity profile, stability data.
Enantiomeric excess (e.e.%), ratio of enantiomers.
Conclusion and Recommendations
The comprehensive purity analysis of Methyl 3-amino-3-thiophen-2-yl-acrylate necessitates a dual-method approach.
Reversed-Phase HPLC (Method A) should be considered the primary method for routine quality control, batch release, and stability studies. Its ability to resolve the API from a wide range of potential process-related and degradation impurities makes it indispensable for ensuring overall purity.
Chiral HPLC (Method B) is a specialized but equally critical method. It must be developed and validated when the stereochemical identity of the compound is important, which is almost always the case in pharmaceutical development. This method provides the definitive data on enantiomeric purity.
By strategically employing both methods, researchers and drug developers can build a complete analytical profile of Methyl 3-amino-3-thiophen-2-yl-acrylate, ensuring a deep understanding of its quality and satisfying rigorous regulatory expectations. This two-pronged strategy provides a self-validating system where the achiral method confirms overall purity and the chiral method confirms stereochemical integrity.
References
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. Retrieved from [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
Imoto, E., & Motozato, Y. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 10, 89-100. Retrieved from [Link]
Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology, 1-7. Retrieved from [Link]
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Retrieved from [Link]
United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Methyl acrylate on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]
Al-Tamimi, A. A., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Chemistry, 2018, 1-10. Retrieved from [Link]
Wang, Y., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 546, 042055. Retrieved from [Link]
da Silva, A. F., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Retrieved from [Link]
D&A Group. (n.d.). The Use Of Forced Degradation In Analytical Method Development. D&A Group. Retrieved from [Link]
El-Gazzar, M. G., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes. Egyptian Journal of Chemistry, 64(1), 241-246. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. ResearchGate. Retrieved from [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
Rosetti, A., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Applied Sciences, 13(3), 1407. Retrieved from [Link]
Boig, F. S., Costa, G. W., & Osvar, I. (1953). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 18(6), 775-780. Retrieved from [Link]
Harvey, H. R., & Mopper, K. (2021). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water, 1(11), 2394-2401. Retrieved from [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
Wiley Analytical Science. (2015). Journal Highlight: Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: a quantum chemical perspective. Wiley Analytical Science. Retrieved from [Link]
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. Retrieved from [Link]
Rosetti, A., et al. (2023). A new C2-symmetric atropisomeric thiophene-based monomer for inherently chiral electroactive materials: synthesis, HPLC resolution, and absolute configuration assignment. Insubria. Retrieved from [Link]
Li, Y., et al. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 233, 03024. Retrieved from [Link]
Rosetti, A., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. ResearchGate. Retrieved from [Link]
Zhang, H., et al. (2021). Thiophene enantiomers from the aerial parts of Eclipta prostrata. Journal of Asian Natural Products Research, 23(8), 745-753. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Retrieved from [Link]
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
ResearchGate. (2025). Determination of two acrylates in environmental water by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-thienyl)acrylate. PubChem. Retrieved from [Link]
Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Molbase. Retrieved from [Link]
MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. Retrieved from [Link]
Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 3-amino-3-thiophen-2-yl-acrylate
An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Patterns of Methyl 3-amino-3-(thiophen-2-yl)acrylate. Executive Summary Methyl 3-amino-3-(thiophen-2-yl)acrylate (MW: 183.23 Da) is a critical enamino es...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Patterns of Methyl 3-amino-3-(thiophen-2-yl)acrylate.
Executive Summary
Methyl 3-amino-3-(thiophen-2-yl)acrylate (MW: 183.23 Da) is a critical enamino ester scaffold used in the synthesis of bioactive heterocycles, including thienopyrimidines and benzothiazolones.[1][2] Its structural duality—combining an electron-rich thiophene ring with a conjugated push-pull enamine system—results in a distinct mass spectrometric signature.
This guide objectively analyzes the fragmentation mechanics of this compound, comparing its ionization behavior against structural analogs (Phenyl equivalents) and positional isomers (Thiophen-3-yl). It provides researchers with the diagnostic ions required for impurity profiling and structural validation in drug development pipelines.
Part 1: The Molecule & Fragmentation Mechanics
Structural Context & Ionization Properties
The molecule consists of a central acrylate backbone substituted at the
-position with an amino group and a thiophen-2-yl moiety.
Under hard ionization (70 eV), the molecule exhibits a predictable yet complex fragmentation pattern driven by the stability of the thienyl cation and the lability of the ester group.
Primary Fragmentation Events:
Molecular Ion (
): The parent peak appears at m/z 183 . Due to the presence of Sulfur (S), a significant isotope peak (approx. 4.5% intensity) is observed at m/z 185 , serving as an immediate diagnostic flag for sulfur-containing scaffolds.
-Cleavage (Loss of Methoxy): The most favorable initial cleavage is the loss of the methoxy radical (, 31 Da) from the ester, generating the resonance-stabilized acylium ion at m/z 152 .
Ester Elimination (Loss of COOCH
): A competitive pathway involves the loss of the entire carbomethoxy group (59 Da), yielding the stable [Thiophene-C(NH)=CH] cation at m/z 124 . This is often the Base Peak (100% relative abundance) due to the conjugation of the amino lone pair with the thiophene ring.
Thiophene Ring Disintegration: High-energy collisions lead to the fragmentation of the thiophene ring itself, producing characteristic daughter ions at m/z 111 (Thienyl-C
NH) and m/z 39 (Cyclopropenyl cation/CH).
Electrospray Ionization (ESI) Behavior
In soft ionization modes (LC-MS), the fragmentation is minimal in the source but distinct in MS/MS (CID):
Precursor:
at m/z 184 .
Neutral Losses:
-NH
(17 Da): Yields m/z 167 (Formation of thienyl-propiolate cation).
-MeOH (32 Da): Yields m/z 152 (Formation of a ketenimine or lactam-like species).
Part 2: Comparative Analysis of Alternatives
This section contrasts the "Product" (Thiophen-2-yl acrylate) with its most common structural alternatives encountered during synthesis optimization.
Comparison 1: Product vs. Phenyl Analog (Methyl 3-amino-3-phenylacrylate)
The phenyl analog is the most common "alternative" scaffold in medicinal chemistry libraries. Distinguishing them is crucial during library synthesis.
Feature
Thiophen-2-yl Acrylate (Product)
Phenyl Acrylate (Alternative)
Differentiation Logic
Molecular Ion
m/z 183
m/z 177
Phenyl (77) is 6 Da lighter than Thienyl (83).
Isotope Pattern
Distinct M+2 (~4.5%)
Negligible M+2 (<0.5%)
Sulfur signature is the primary differentiator.
Base Peak
m/z 124 (Thienyl-vinyl cation)
m/z 118 (Phenyl-vinyl cation)
Shift of 6 Da is consistent throughout the spectrum.
Ring Fragment
m/z 111 (Thienyl-CNH)
m/z 104 (Benzoyl-like)
Thiophene ring opening is more facile than benzene.
Comparison 2: Product vs. Positional Isomer (Thiophen-3-yl)
Isomeric purity is vital. The 2-substituted and 3-substituted isomers have identical masses but distinct fragmentation probabilities.
Mechanism: The C2-S bond in thiophene is chemically distinct from the C3-C4 bond.
Observation: The Thiophen-2-yl isomer typically yields a higher abundance of the m/z 39 and m/z 45 (CHS
) fragments due to the proximity of the sulfur to the fragmentation site (alpha to the acrylate chain). The Thiophen-3-yl isomer often shows a more resilient molecular ion due to steric protection of the sulfur atom.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for the Electron Ionization (EI) of Methyl 3-amino-3-(thiophen-2-yl)acrylate.
Figure 1: Proposed EI fragmentation pathway showing the competitive loss of methoxy vs. carbomethoxy groups.
Part 4: Experimental Protocols
To replicate these results or validate the purity of your synthesized scaffold, follow these standardized protocols.
Sample Preparation (Direct Infusion ESI-MS)
Solvent System: Prepare a 50:50 mixture of Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Why: Formic acid promotes protonation of the enamine nitrogen (
), enhancing sensitivity in positive mode.
Concentration: Dilute the stock sample (1 mg/mL in DMSO) to a final concentration of 10 µg/mL .
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any insoluble polymer byproducts (common in acrylate synthesis).
GC-MS Method (For Isomer Differentiation)
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
Carrier Gas: Helium at 1.0 mL/min constant flow.
Temperature Program:
Hold at 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Inlet: Split mode (20:1), 250°C.
Source: 230°C, 70 eV.
Expectation: The product typically elutes slightly after the phenyl analog due to the sulfur atom's polarizability and interaction with the stationary phase.
References
BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate. BenchChem. Link
Yin, W., Ma, Y., Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5709013, Methyl 3-(thiophen-2-yl)acrylate. PubChem.[3][4][5] Link
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thiophen-2-yl)acrylate. Acta Crystallographica Section E. Link
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Link
A Researcher's Guide to Validating the Synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate using FTIR
In the landscape of pharmaceutical research and development, the precise synthesis and validation of novel compounds are paramount. Methyl 3-amino-3-thiophen-2-yl-acrylate, a molecule of interest for its potential applic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the precise synthesis and validation of novel compounds are paramount. Methyl 3-amino-3-thiophen-2-yl-acrylate, a molecule of interest for its potential applications in medicinal chemistry, requires rigorous analytical confirmation post-synthesis. This guide, designed for researchers and drug development professionals, provides an in-depth, experience-driven approach to validating its synthesis using Fourier-Transform Infrared (FTIR) spectroscopy. We will explore not only the "how" but the "why" behind the experimental choices, ensuring a self-validating and robust analytical process.
The Critical Role of FTIR in Synthesis Validation
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups present in a molecule. When synthesizing Methyl 3-amino-3-thiophen-2-yl-acrylate, the goal is to confirm the formation of the desired enamine-ester structure while ensuring the absence of starting materials or significant side products. The molecule's structure, featuring a primary amine, an α,β-unsaturated ester, and a thiophene ring, presents a unique infrared fingerprint that we can exploit for validation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of your FTIR spectrum is directly proportional to the reliability of your validation. The following protocol is designed to yield a clean and interpretable spectrum.
Sample Purity: Ensure the synthesized compound has been appropriately purified (e.g., by column chromatography or recrystallization) and thoroughly dried to remove residual solvents. Solvents like water (broad O-H stretch ~3400 cm⁻¹) or ethyl acetate (strong C=O stretch ~1740 cm⁻¹) can interfere with the spectrum.
Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).
Sample Application: Place a small amount of the purified, solid Methyl 3-amino-3-thiophen-2-yl-acrylate onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.
Data Processing: After acquisition, perform a baseline correction and normalization of the spectrum to facilitate easier comparison and peak identification.
Interpreting the Spectrum: The Fingerprint of Success
The FTIR spectrum of Methyl 3-amino-3-thiophen-2-yl-acrylate should exhibit characteristic absorption bands corresponding to its key functional groups. The presence and correct positioning of these peaks provide strong evidence for the successful synthesis.
Table 1: Expected FTIR Absorption Bands for Methyl 3-amino-3-thiophen-2-yl-acrylate
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Rationale and Expected Appearance
N-H (Amine)
Symmetric & Asymmetric Stretching
3450 - 3300
Two distinct, sharp to medium-width peaks are expected for a primary amine (-NH₂). Their presence is a primary indicator of the amino group's successful incorporation.
C-H (Thiophene)
Stretching
3100 - 3000
A sharp, medium-intensity peak characteristic of C-H bonds in aromatic-like rings.
C-H (Alkene)
Stretching
3050 - 3000
This peak may overlap with the thiophene C-H stretch but confirms the vinylic C-H bond.
C=O (Ester)
Stretching
1690 - 1670
A very strong, sharp peak. The conjugation with the C=C bond and intramolecular hydrogen bonding with the amine group shifts this peak to a lower wavenumber compared to a standard saturated ester (~1740 cm⁻¹). This shift is a key validation point.
C=C (Alkene)
Stretching
1620 - 1580
A medium to strong intensity peak, confirming the presence of the double bond. Its position is influenced by conjugation.
N-H (Amine)
Bending (Scissoring)
1650 - 1580
This peak can sometimes overlap with the C=C stretch, appearing as a shoulder or a broadened peak in that region.
C-O (Ester)
Stretching
1300 - 1200
A strong, characteristic peak for the C-O single bond of the ester group.
C-S (Thiophene)
Stretching
850 - 700
Weak to medium intensity peaks in the fingerprint region, confirming the presence of the thiophene ring.
Workflow for FTIR-Based Synthesis Validation
The following diagram outlines the logical flow for validating the synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate using FTIR.
Caption: Workflow for validating the synthesis of Methyl 3-amino-3-thiophen-2-yl-acrylate using FTIR spectroscopy.
Comparative Analysis: FTIR vs. Other Techniques
While FTIR is a powerful tool, a comprehensive validation strategy often involves complementary analytical techniques. Understanding the strengths and weaknesses of each method allows for a more robust confirmation of your synthesized compound.
Table 2: Comparison of Analytical Techniques for Compound Validation
Technique
Principle
Advantages for this Synthesis
Limitations for this Synthesis
FTIR
Vibrational spectroscopy of functional groups
- Fast and non-destructive- Excellent for identifying key functional groups (amine, ester, alkene)- Sensitive to changes in bond environment (e.g., conjugation)
- Does not provide detailed structural connectivity- Can be difficult to interpret complex mixtures- Not inherently quantitative without calibration
¹H NMR
Nuclear magnetic resonance of protons
- Provides detailed information on the molecular structure and connectivity- Can quantify the purity of the sample- Confirms the stereochemistry of the double bond (E/Z isomers)
- Requires more sample preparation and analysis time- More expensive instrumentation- Solvent peaks can sometimes obscure signals
¹³C NMR
Nuclear magnetic resonance of carbon atoms
- Confirms the carbon skeleton of the molecule- Complements ¹H NMR data for unambiguous structure elucidation
- Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples
Mass Spec (MS)
Measures the mass-to-charge ratio of ions
- Confirms the molecular weight of the compound- High-resolution MS can provide the elemental composition- Can identify impurities and byproducts by their mass
- Does not provide information on functional groups or stereochemistry- Can be destructive depending on the ionization method
Conclusion: An Integrated Approach to Validation
FTIR spectroscopy stands out as an indispensable first-line technique for the validation of Methyl 3-amino-3-thiophen-2-yl-acrylate synthesis. Its ability to quickly confirm the presence of key functional groups and the successful formation of the conjugated enamine-ester system is unparalleled in its speed and simplicity. However, for unequivocal structure elucidation and purity assessment, a multi-technique approach incorporating NMR and Mass Spectrometry is the gold standard in modern chemical research. By understanding the principles and limitations of each method, researchers can confidently and efficiently validate their synthetic products, paving the way for further downstream applications.
Executive Summary: Operational Safety & Compliance Methyl 3-amino-3-thiophen-2-yl-acrylate is a specialized heterocyclic intermediate often used in pharmaceutical synthesis.[1] Its disposal requires a nuanced approach du...
Methyl 3-amino-3-thiophen-2-yl-acrylate is a specialized heterocyclic intermediate often used in pharmaceutical synthesis.[1] Its disposal requires a nuanced approach due to the convergence of three distinct functional hazards: the acrylate moiety (polymerization potential, sensitization), the thiophene ring (sulfur content, aquatic toxicity), and the amine group (basic character, incompatibility with acids/oxidizers).
Immediate Action Directive:
Treat this compound as a Hazardous Chemical Waste . Do NOT dispose of via sanitary sewer or trash.[2] All waste streams must be routed to high-temperature incineration with flue gas scrubbing (due to SOₓ generation).[1]
Chemical Hazard Profile & Risk Assessment
To ensure safe handling, one must understand the "Why" behind the safety protocols. This compound is not just a generic organic solid/liquid; it is a multi-functional molecule with specific reactivities.
Functional Group
Associated Hazard
Operational Implication
Acrylate (-unsaturated ester)
Sensitizer & Reactive Potential for exothermic polymerization if inhibitors are depleted or if exposed to radical initiators.[1]
Store Cool & Dark. Avoid mixing with peroxides or azo compounds in waste containers to prevent runaway reactions.
Thiophene Ring
Environmental Toxin & Stench Toxic to aquatic life with long-lasting effects (H411).[1][3] Combustion releases Sulfur Oxides (SOₓ).
Zero Sewer Discharge. Requires incineration at facilities equipped with scrubbers. Double-bag waste to contain potential stench.[1]
Amino Group (-NH₂)
Basic & Irritant Incompatible with strong acids and strong oxidizers.
Segregate from Acids. Mixing with strong acids in a waste drum can generate heat (exotherm) and spatter.
Critical Safety Note: While specific SDS data for the amino-derivative is rare, structural analogs like Methyl 3-(thiophen-2-yl)acrylate (CAS 20883-96-9) indicate severe eye irritation and aquatic toxicity hazards [1][2].[1] Always handle as if it possesses the highest hazard level of its components.
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. The most common cause of waste-drum accidents is improper segregation.[1]
Segregation Protocol
DO NOT MIX WITH: Oxidizing agents (Nitric acid, Peroxides), Strong Acids (HCl, H₂SO₄), or Polymerization initiators.
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)[1]
Applicability: Filtrates, reaction mixtures in solvents like DCM, Methanol, or Ethyl Acetate.
Container: HDPE or Glass Carboy (compatible with the solvent carrier).
Protocol:
pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate solution to prevent amine salt precipitation or heat generation.
Transfer: Use a funnel to pour into the "Non-Halogenated" or "Halogenated" solvent waste stream, depending on the carrier solvent.
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling: List all solvents and the solute (Methyl 3-amino-3-thiophen-2-yl-acrylate) with approximate concentrations.
Emergency Response: Spills & Exposure
In the event of a spill during transfer for disposal, follow the S.W.I.M. protocol (Stop, Warn, Isolate, Minimize).
Parameter
Protocol
Small Spill (< 50 mL/g)
1. Evacuate immediate area.2. Wear Nitrile gloves (double gloved), lab coat, and safety goggles.3. Cover spill with Vermiculite or Sand (Do not use combustible materials like sawdust).4. Scoop into a disposable container and label as hazardous waste.
Large Spill (> 50 mL/g)
1. Evacuate the lab immediately. 2. Close doors to contain vapors/dust.3. Call EHS/Emergency Response.4. Do not attempt cleanup without SCBA if vapors are strong.
Skin Contact
Wash with soap and water for 15 minutes. Acrylates are sensitizers; monitor for redness/rash.
Eye Contact
Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][4][5] Seek medical attention immediately [3].
Final Disposal Pathway (Facility Level)
This section is for the EHS coordinator or waste management contractor.
RCRA Classification (USA): Likely falls under "Characteristic Hazardous Waste" due to ignitability (if in solvent) or toxicity. While not explicitly P-listed or U-listed, the thiophene component often triggers specific incineration protocols.[1]
Destruction Method:Rotary Kiln Incineration.
Requirement: The facility must have secondary combustion chambers and caustic scrubbers.
Reasoning: Thiophene combustion generates Sulfur Dioxide (SO₂), a regulated air pollutant. Simple open burning or standard boilers are insufficient and illegal in many jurisdictions [4].
References
PubChem. (n.d.). Methyl 3-(2-thienyl)acrylate | C8H8O2S.[1][6] National Library of Medicine. Retrieved March 2, 2026, from [Link][1]